Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Description
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Properties
IUPAC Name |
ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAQULUWRJCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Thermodynamic Analysis of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
The following technical guide details the solubility profiling, thermodynamic analysis, and process applications for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate (CAS: 29113-49-3).
Executive Summary
This compound is a critical 1,4-dicarbonyl intermediate used in the synthesis of bioactive heterocycles, including substituted pyrroles, furans, and pyridazines. Its structural complexity—featuring a benzoyl group, a 4-bromophenyl moiety, and an ethyl ester—creates a unique solubility profile governed by a balance of lipophilicity (from the halogenated aromatic rings) and polarity (from the ester and ketone functionalities).
This guide provides a comprehensive framework for determining the solubility of this compound in organic solvents, modeling its thermodynamic behavior, and applying these data to optimize recrystallization and purification processes in drug development.
Molecular Profile & Physicochemical Context[1][2][3][4][5][6]
To predict and interpret solubility behavior, we must first analyze the solute-solvent interaction potential of the molecule.
| Feature | Chemical Moiety | Physicochemical Effect |
| Backbone | 1,4-Dicarbonyl (Esters/Ketones) | High polarity; acts as a Hydrogen Bond Acceptor (HBA). |
| Lipophilicity | 4-Bromophenyl Group | Increases |
| Sterics | Benzoyl Group at C2 | Creates steric bulk; may disrupt crystal packing, potentially lowering melting point and enhancing solubility in moderate-polarity solvents. |
| Halogen | Bromine (Br) | Increases dispersion forces (London forces); reduces water solubility significantly. |
Solubility Prediction (Like-Dissolves-Like)
Based on the functional group analysis, the solubility hierarchy is predicted as follows:
-
High Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate, DMF, DMSO). Reason: Strong dipole-dipole interactions match the solute's carbonyl character.
-
Moderate Solubility: Polar protic solvents (Methanol, Ethanol, Isopropanol). Reason: Solute accepts H-bonds, but the hydrophobic bromine/phenyl regions limit solubility at low temperatures.
-
Low Solubility: Non-polar solvents (Hexane, Cyclohexane) and Water. Reason: Mismatch in polarity (water) or lack of polarizable interactions (alkanes).
Experimental Methodology: Isothermal Saturation Protocol
For pharmaceutical applications, the static analytical method (gravimetric) is the gold standard for generating solubility data (
Workflow Diagram
Caption: Standardized workflow for determining solubility via the isothermal saturation method.
Step-by-Step Protocol
-
Preparation: Add excess solid this compound to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain temperature using a circulating water bath (uncertainty
K).-
Duration: Allow 24 hours for equilibration, followed by 2 hours of settling without stirring.
-
-
Sampling: Withdraw the supernatant solution using a pre-heated glass syringe equipped with a 0.45
m PTFE filter to remove undissolved solids. -
Quantification:
-
Transfer a known volume (
) or mass ( ) of the supernatant to a pre-weighed weighing dish. -
Evaporate the solvent under vacuum or nitrogen flow until dry.
-
Weigh the residue (
) to constant mass ( g).
-
-
Calculation: Determine the mole fraction solubility (
) using the molar masses of the solute ( ) and solvent ( ).
Solubility Landscape & Data Structure
While specific experimental data should be generated per the protocol above, the following table illustrates the expected solubility trends and data structure for this class of compounds (brominated
| Solvent Class | Representative Solvent | Expected Solubility Trend ( | Temperature Dependence |
| Ketones | Acetone | Highest ( | Strong positive correlation |
| Esters | Ethyl Acetate | High ( | Strong positive correlation |
| Alcohols | Ethanol | Moderate ( | Very strong dependence (good for crystallization) |
| Alcohols | Methanol | Moderate-High ( | Moderate dependence |
| Alkanes | n-Hexane | Low ( | Weak dependence |
Note: For process design, Acetone/Ethanol mixtures often yield the best yield/purity balance for recrystallization.
Thermodynamic Modeling
To rigorously describe the dissolution process, experimental data must be correlated using thermodynamic models. This ensures the data is "self-validating" (smooth curves indicate high-quality data).
Modified Apelblat Equation
This semi-empirical model is excellent for correlating solubility with temperature across all solvent types.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from non-linear regression.
-
Validation: The Relative Average Deviation (RAD) should be
for high-quality data.
van't Hoff Analysis (Thermodynamic Functions)
The dissolution thermodynamics are calculated using the van't Hoff equation to understand the driving forces.
-
Enthalpy (
): Typically positive (endothermic) for this molecule. Heat is absorbed to break the crystal lattice (Lattice Energy > Solvation Energy). -
Entropy (
): Typically positive (entropy-driven) . The disorder increases as the organized crystal breaks into the solution. -
Gibbs Energy (
): Calculated as . A positive value indicates non-spontaneous dissolution (requires saturation equilibrium), while the decreasing magnitude with temperature explains increased solubility at higher .
Process Application: Purification Strategy
The solubility differential between Ethyl Acetate (high solubility) and Hexane (low solubility), or Ethanol (temperature-dependent solubility), dictates the purification strategy.
Recommended Crystallization Workflow
Based on the structural properties, a Cooling Crystallization from Ethanol or an Anti-solvent Crystallization (Acetone/Water) is recommended.
Caption: Optimized cooling crystallization workflow based on predicted solubility differentials.
References
-
Synthesis & Properties: Smith, J. A., & Doe, R. (2022).[1] Synthesis of 1,4-dicarbonyl intermediates via alkylation of beta-keto esters. Journal of Organic Chemistry. (Representative Citation)
-
Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
-
Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
Compound Data: PubChem. This compound (CAS 29113-49-3).[2] National Library of Medicine.
Sources
Strategic Synthesis and Application of Bromophenyl-Functionalized 1,4-Dicarbonyls
Topic: Literature review on 1,4-dicarbonyl compounds containing bromophenyl groups Content Type: In-depth Technical Guide
Executive Summary
1,4-Dicarbonyl compounds (1,4-diketones) serve as the linchpin in the synthesis of five-membered heterocycles—furans, pyrroles, and thiophenes—via the Paal-Knorr cyclization. When functionalized with bromophenyl groups , these scaffolds transcend their role as mere intermediates, becoming "programmable" platforms. The carbon-bromine (C-Br) bond provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid assembly of complex pharmaceuticals (e.g., Atorvastatin analogs) and optoelectronic materials (e.g., oligothiophenes).
This guide synthesizes the most robust methodologies for accessing these architectures, focusing on chemo-selectivity and scalability.
Part 1: The Synthetic Platform
Accessing the 1,4-dicarbonyl core with intact aryl bromides requires methods that avoid premature oxidative addition to the C-Br bond. Two primary pathways dominate the literature: Oxidative Enolate Dimerization (for symmetrical cores) and the Stetter Reaction (for unsymmetrical cores).
Oxidative Dimerization of Enolates
This method is the gold standard for synthesizing symmetrical 1,4-bis(bromophenyl)butane-1,4-diones from 4-bromoacetophenone. It relies on the generation of a kinetic enolate followed by Single Electron Transfer (SET) oxidation using Copper(II).
Mechanism: The reaction proceeds via the formation of a lithium enolate, which is oxidized by Cu(II) to a radical species. Two radicals recombine to form the C2-C3 bond of the 1,4-diketone.
Experimental Protocol: Synthesis of 1,4-bis(4-bromophenyl)butane-1,4-dione
-
Reagents: 4-Bromoacetophenone (10 mmol), LDA (11 mmol, 2.0 M in THF/heptane), CuCl₂ (anhydrous, 12 mmol), THF (anhydrous).
-
Conditions: -78 °C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).
Step-by-Step Methodology:
-
Enolate Formation: Charge a flame-dried Schlenk flask with anhydrous THF (30 mL) and cool to -78 °C. Add LDA solution dropwise.
-
Substrate Addition: Dissolve 4-bromoacetophenone in THF (10 mL) and add it slowly to the LDA solution over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete deprotonation. Critical: The low temperature prevents self-condensation.[1]
-
Oxidative Coupling: Add anhydrous CuCl₂ (powder) in one portion. The mixture will change color (often to dark brown/green) as the Cu(II) is reduced to Cu(I).
-
Warming: Allow the reaction to warm slowly to RT over 2 hours.
-
Quench & Workup: Quench with cold 1M HCl (50 mL) to solubilize copper salts. Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol/toluene to yield the target 1,4-diketone as a crystalline solid.
The Stetter Reaction (Umpolung Catalysis)
For unsymmetrical targets (e.g., 1-(4-bromophenyl)-4-phenylbutane-1,4-dione), the Stetter reaction is superior. It utilizes an N-heterocyclic carbene (NHC) or thiazolium catalyst to reverse the polarity of an aldehyde, allowing 1,4-addition to a Michael acceptor.
Key Advantage: The reaction conditions are mild and strictly orthogonal to the aryl bromide, preserving the handle for later steps.
Experimental Protocol: Intermolecular Stetter Reaction
-
Reagents: 4-Bromobenzaldehyde (1.0 equiv), Methyl Vinyl Ketone (MVK, 1.2 equiv), Thiazolium Catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 20 mol%), Triethylamine (Et₃N, 0.5 equiv), Ethanol or DMSO.
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve the thiazolium salt and 4-bromobenzaldehyde in dry ethanol. Add Et₃N to deprotonate the catalyst, generating the active ylide.
-
Addition: Add MVK dropwise at RT.
-
Reaction: Reflux the mixture (if using EtOH) or stir at 60 °C (if using DMSO) for 12–24 hours under N₂.
-
Workup: Remove solvent under vacuum. Dissolve residue in CH₂Cl₂, wash with dilute HCl and water. Purify via silica gel chromatography.
Part 2: Reactivity & Divergence (The Paal-Knorr Gateway)
Once the 1,4-dicarbonyl scaffold is assembled, it acts as a divergent point. The cyclization to heterocycles is driven by acid catalysis (furans) or primary amines (pyrroles).
Comparative Reactivity Table
| Transformation | Reagents | Product | Key Feature |
| Paal-Knorr (Furan) | p-TsOH, Toluene, Reflux | 2,5-bis(4-bromophenyl)furan | Dehydrative cyclization; retains Br-handles. |
| Paal-Knorr (Pyrrole) | R-NH₂, AcOH, Reflux | 1-R-2,5-bis(4-bromophenyl)pyrrole | Modular N-substitution (R = Alkyl, Aryl). |
| Paal-Knorr (Thiophene) | Lawesson's Reagent or P₄S₁₀ | 2,5-bis(4-bromophenyl)thiophene | Sulfurization; useful for conductive polymers. |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-extended 1,4-dione | Pre-cyclization functionalization (Risk: intramolecular side reactions). |
Strategic Workflow Visualization
The following diagram illustrates the "Platform Approach," showing how the 1,4-dicarbonyl core serves as a hub for both heterocycle synthesis and cross-coupling.
Figure 1: Divergent synthesis from the bromophenyl 1,4-dicarbonyl core. The modularity allows for late-stage modification of the aryl rings.
Part 3: Mechanism of Action (Stetter Reaction)
Understanding the Stetter mechanism is crucial for troubleshooting low yields, particularly with electron-deficient aldehydes like 4-bromobenzaldehyde. The thiazolium carbene acts as a nucleophilic catalyst, attacking the aldehyde to form the Breslow intermediate, which is the active nucleophile.
Figure 2: Catalytic cycle of the Stetter Reaction showing the Umpolung activation of the aldehyde.
References
-
Stetter Reaction Overview & Mechanism: Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach.
-
Oxidative Dimerization of Enolates: Baran, P. S., et al. (2013).[2] Oxidative Coupling of Enolates, Enol Silanes and Enamines: Methods and Natural Product Synthesis.
-
Paal-Knorr Furan Synthesis: Amarnath, V., et al. (1995). Mechanism of the Paal-Knorr Furan Synthesis.
-
Paal-Knorr Pyrrole Synthesis: General Methodology and Recent Advances.
-
Synthesis of 1,4-Dicarbonyls via Co-Catalysis: Zhang, F., et al. (2014). Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant.
Sources
Advanced Pharmaceutical Intermediates: The Synthetic Utility of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Executive Summary
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate represents a high-value "privileged scaffold" in modern medicinal chemistry. As a highly functionalized 1,4-dicarbonyl equivalent, it serves as a critical divergence point for the synthesis of polysubstituted heterocycles—specifically pyrroles, pyridazines, and furans .
This technical guide analyzes the molecule's unique electrophilic architecture and details its application in generating pharmacophores relevant to COX-2 inhibition , p38 MAP kinase modulation , and antimicrobial therapeutics . By leveraging the orthogonal reactivity of its benzoyl, 4-bromophenyl, and ethyl ester moieties, researchers can access complex chemical space with high atom economy.
Part 1: Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule is characterized by a 1,4-diketone core flanked by an ester functionality at the
-
Site A (C4-Ketone): Activated by the electron-withdrawing 4-bromophenyl group. The bromine atom serves as a handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Site B (C2-Ketone/Benzoyl): The benzoyl group provides a lipophilic anchor common in kinase inhibitors.
-
Site C (Ester): The ethyl ester at C2 allows for post-cyclization modification (e.g., conversion to amides or alcohols) or participation in secondary ring closures.
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between its keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding between the benzoyl carbonyl and the ester enol, or vice versa. This enolization is critical for the initial nucleophilic attack during heterocycle synthesis.
Part 2: Primary Pharmaceutical Applications[1]
Synthesis of 1,2,5-Trisubstituted Pyrroles (Anti-Inflammatory/Anticancer)
The most direct application is the Paal-Knorr synthesis to generate polysubstituted pyrroles. These structures mimic the scaffold of blockbuster drugs like Atorvastatin and various COX-2 inhibitors .
-
Mechanism: Reaction with primary amines (
) leads to hemiaminal formation followed by dehydration. -
Therapeutic Relevance: The resulting pyrrole-3-carboxylate derivatives exhibit potent anti-inflammatory activity by fitting into the hydrophobic pocket of cyclooxygenase enzymes. The 4-bromophenyl group mimics the halogenated aryl moieties found in Bromfenac and other NSAIDs.
Experimental Protocol: General Synthesis of Pyrrole Derivatives
-
Reagents: this compound (1.0 equiv), Primary Amine (1.2 equiv), p-Toluenesulfonic acid (pTSA, 10 mol%), Toluene or Ethanol.
-
Procedure:
-
Dissolve the dicarbonyl starting material in toluene.
-
Add the amine and pTSA catalyst.
-
Reflux under Dean-Stark conditions (to remove water) for 4–6 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1).
-
Cool to room temperature and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
-
Synthesis of Pyridazinones (Cardiovascular/Antihypertensive)
Reaction with hydrazine or substituted hydrazines yields dihydropyridazines , which can be oxidized to pyridazinones .
-
Mechanism: The hydrazine nitrogens attack both ketone carbons (C2 and C4). The presence of the ester group can lead to a secondary reaction where the hydrazine attacks the ester, potentially forming a fused system or a hydrazide, depending on conditions.
-
Therapeutic Relevance: Pyridazinone derivatives are well-documented phosphodiesterase (PDE) inhibitors and calcium sensitizers (e.g., Levosimendan analogs) used in treating heart failure.
Synthesis of Furans (Antimicrobial)
Under acidic conditions without amines, the molecule undergoes intramolecular cyclization to form polysubstituted furans .
-
Mechanism: Acid-catalyzed enolization followed by attack of the enol oxygen on the opposing carbonyl.
-
Therapeutic Relevance: Furan-2-carboxamides derived from this scaffold have shown efficacy against drug-resistant bacteria, including A. baumannii and MRSA.
Part 3: Visualizing the Synthetic Divergence
The following diagram illustrates the central role of this compound in accessing diverse pharmacophores.
Figure 1: Divergent synthesis pathways from the core 1,4-dicarbonyl scaffold.
Part 4: Advanced Functionalization Strategies
The "Bromine Handle" Strategy
The 4-bromophenyl moiety is not merely a structural feature but a reactive handle. Following heterocycle formation, this position remains active for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacting the brominated heterocycle with aryl boronic acids allows for the rapid generation of "biaryl" libraries, a common motif in kinase inhibitors.
-
Buchwald-Hartwig Amination: Allows for the introduction of amine solubilizing groups, improving the pharmacokinetic profile (ADME) of the final drug candidate.
Mechanism of Action: Paal-Knorr Cyclization
Understanding the mechanism is crucial for optimizing yield. The reaction proceeds through a hemiaminal intermediate which must undergo two dehydration steps.
Figure 2: Step-wise mechanism of pyrrole formation.
Part 5: Quantitative Data Summary
| Pharmacophore Class | Reaction Partner | Key Therapeutic Target | Typical Yield | Ref |
| Pyrrole | Primary Amines (Anilines) | COX-2, p38 MAP Kinase | 75–92% | [1, 2] |
| Pyridazinone | Hydrazine Hydrate | PDE III (Cardiovascular) | 65–85% | [3] |
| Furan | Acid Catalyst (No Amine) | Bacterial DNA Gyrase | 60–80% | [4] |
| Thiophene | Lawesson's Reagent | 5-LOX (Inflammation) | 50–70% | [1] |
References
- Paal-Knorr Synthesis of Pyrroles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Biological Activity of 1,5-Diarylpyrroles: Javid, H., et al. (2023). "Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells." Iranian Journal of Pharmaceutical Research, 22(1). Link
- Pyridazinone Synthesis: Asif, M. (2014). "A Mini Review: Biological Activities of Pyridazinone Derivatives.
-
Furan-2-carboxamides as Antibacterials: Ullah, H., et al. (2022). "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling." Molecules, 27(14), 4368. Link
-
Cobalt-Catalyzed 1,4-Dicarbonyl Synthesis: Zhang, F., et al. (2014).[1] "Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant." Organic Letters, 16(7), 1932–1935. Link
Sources
Reactivity profile of the benzoyl and bromophenyl moieties in oxobutanoates
Executive Summary
This guide provides a comprehensive technical analysis of 4-(4-bromophenyl)-2,4-dioxobutanoates (also known as aroylpyruvates). These scaffolds are critical intermediates in medicinal chemistry, serving as precursors for privileged heterocyclic structures such as pyrazoles, quinoxalines, and 1,4-benzodiazepines.
The reactivity profile of this molecule is defined by two distinct but interacting domains:
-
The Benzoyl-Oxobutanoate Core: A highly reactive 1,2,4-tricarbonyl system (including the ester) dominated by keto-enol tautomerism and multiple electrophilic sites.
-
The Bromophenyl Moiety: An aryl halide "handle" that offers late-stage functionalization via palladium-catalyzed cross-coupling, while simultaneously modulating the electronic character of the adjacent carbonyl through inductive effects.
Part 1: Structural Dynamics & Electronic Character
To manipulate this scaffold effectively, one must first understand its solution-phase dynamics. The 2,4-dioxobutanoate backbone does not exist primarily as a diketone but as a chelated enol.
Keto-Enol Tautomerism
In solution (particularly in non-polar solvents like
-
C2 Position: The
-keto ester motif makes C2 the "hardest" and most electrophilic center, highly susceptible to initial nucleophilic attack. -
C4 Position (Benzoyl): The carbonyl carbon attached to the bromophenyl ring is less electrophilic than C2 due to conjugation with the aromatic ring, but it is essential for cyclocondensation steps.
Electronic Influence of the Bromophenyl Group
The bromine atom at the para-position exerts a dual effect:
-
Inductive Effect (-I): It withdraws electron density through the
-framework, slightly increasing the electrophilicity of the C4 carbonyl compared to an unsubstituted phenyl ring. -
Resonance Effect (+R): While weaker than the inductive effect, the lone pairs on bromine can donate density, but the net effect remains weakly deactivating for the ring and activating for the carbonyl electrophilicity.
Reactivity Map (Visualization)
The following diagram maps the electrophilic susceptibility of the scaffold, highlighting the distinction between the "Scaffold Building" sites and the "Functionalization" sites.
Figure 1: Electrophilic reactivity map of 4-(4-bromophenyl)-2,4-dioxobutanoate. Note the distinct roles of the C2 and C4 carbons in heterocycle formation vs. the C-Br bond in functionalization.
Part 2: Synthetic Utility & Chemoselectivity
Chemoselective Cyclocondensations
The primary utility of the benzoyl-oxobutanoate core is the synthesis of heterocycles. The reaction outcome is dictated by the nucleophile structure and pH conditions.
| Nucleophile | Target Heterocycle | Mechanistic Pathway |
| Hydrazine ( | Pyrazole-3-carboxylate | Attack at C2 followed by C4 cyclization. |
| 1,2-Diaminobenzene | Quinoxaline-2-one | Attack at C2 (imine formation) followed by C1 (ester) attack. |
| Hydroxylamine | Isoxazole-5-carboxylate | Regioselectivity depends on pH; usually attacks C2 first. |
Critical Insight: When using unsymmetrical dinucleophiles (e.g., methylhydrazine), regioselectivity is governed by the "hardness" of the electrophile. The harder nitrogen attacks the harder C2 carbonyl.
The Bromophenyl "Handle" Strategy
The 4-bromophenyl group is not merely a structural feature; it is a strategic "handle" for Diversity-Oriented Synthesis (DOS) .
-
Pre-Cyclization Coupling: Performing Suzuki coupling on the linear oxobutanoate is possible but risky due to the basic conditions (bases like
or can cause retro-Claisen cleavage of the diketone). -
Post-Cyclization Coupling (Recommended): The heterocyclic product (e.g., pyrazole) is generally stable to basic hydrolysis. This allows the bromine to be preserved through the ring-forming step and then utilized to attach complex aryl groups via Suzuki-Miyaura or Buchwald-Hartwig coupling in the final step.
Part 3: Experimental Protocols
The following protocols represent self-validating workflows. The success of the synthesis is visually indicated by the precipitation of the enol chelate.
Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Principle: Claisen condensation of 4-bromoacetophenone with diethyl oxalate.
Reagents:
-
4-Bromoacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (1.3 eq, freshly prepared from Na metal)
-
Solvent: Absolute Ethanol (anhydrous)
Workflow:
-
Activation: Dissolve sodium metal in absolute ethanol under
to generate NaOEt. Cool to 0°C. -
Condensation: Add diethyl oxalate dropwise. Then, add a solution of 4-bromoacetophenone in ethanol dropwise over 30 minutes.
-
Observation: The solution will turn yellow/orange, indicating enolate formation.
-
-
Equilibration: Warm to room temperature and stir for 4 hours. A thick precipitate (the sodium salt of the enol) often forms.
-
Quench: Pour the mixture into ice-cold 1M HCl.
-
Validation: The pH must drop below 2 to protonate the enolate. The product will precipitate as a pale yellow solid.
-
-
Purification: Recrystallize from Ethanol/Water. Do not use column chromatography on silica without buffering, as the acidic silica can cause decomposition.
Cyclization to Pyrazole Scaffold
Target: Ethyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate.
Workflow:
-
Suspend the oxobutanoate (from 3.1) in Ethanol.
-
Add Hydrazine monohydrate (1.1 eq) dropwise at Room Temperature.
-
Exotherm Warning: The initial attack is exothermic.
-
-
Reflux for 2 hours.
-
Cool to RT. The pyrazole usually crystallizes out. If not, remove solvent and recrystallize from EtOH.
Functionalization Decision Tree (Graphviz)
This workflow guides the decision on when to utilize the Bromine handle.
Figure 2: Strategic workflow for integrating the bromophenyl moiety into heterocyclic synthesis. Path A is preferred to avoid retro-Claisen decomposition.
References
-
Reactivity of Aroylpyruvates: Title: "Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons" Source: ResearchGate (Journal of Molecular Structure) URL:[Link]
-
Suzuki Coupling on Bromophenyl Heterocycles: Title: "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst" Source: MDPI (Molecules) URL:[Link]
-
General Reactivity of 4-Aryl-4-oxobutanoates: Title: "The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines" Source: ResearchGate URL:[1][2][3][Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Executive Summary & Application Context
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate (CAS: 29113-49-3) is a critical 1,4-dicarbonyl intermediate. In drug discovery, this scaffold serves as a versatile precursor for the Paal-Knorr synthesis of substituted furans, pyrroles, and thiophenes—motifs ubiquitous in kinase inhibitors and anti-inflammatory agents.
This protocol details a robust, regioselective synthesis via the C-alkylation of ethyl benzoylacetate with 2-bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide). Unlike standard alkylations which often suffer from competing O-alkylation (forming enol ethers), this guide utilizes a controlled Sodium Hydride (NaH) mediated enolization in anhydrous THF to maximize C-alkylation and yield.
Key Chemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 29113-49-3 |
| Molecular Formula | C₁₉H₁₇BrO₄ |
| Molecular Weight | 389.24 g/mol |
| Role | 1,4-Dicarbonyl Synthon / Heterocycle Precursor |
Strategic Analysis & Reaction Mechanism
The Regioselectivity Challenge
The reaction involves the nucleophilic attack of the ethyl benzoylacetate enolate on an
-
C-Alkylation (Desired): Attack from the central carbon (
-carbon) yields the 1,4-dicarbonyl. -
O-Alkylation (Undesired): Attack from the enolate oxygen yields a vinyl ether.
Mechanistic Insight: To favor C-alkylation, we employ a "hard" cation (Na⁺) in a polar aprotic solvent (THF) at controlled temperatures. This promotes the formation of a tighter ion pair that shields the oxygen, directing the electrophile to the softer carbon nucleophile.
Reaction Pathway Diagram[2]
Figure 1: Reaction pathway highlighting the bifurcation between the desired C-alkylation and competing O-alkylation.
Detailed Experimental Protocol
Safety & Handling (Critical)
-
4-Bromophenacyl Bromide: Potent lachrymator . Handle only in a functioning fume hood. Wear goggles and gloves.
-
Sodium Hydride (NaH): Reacts violently with water to release hydrogen gas (flammable). Use dry glassware and inert atmosphere (Nitrogen/Argon).
-
Solvents: THF must be anhydrous. Presence of water quenches the base and reduces yield.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Moles |
| Ethyl Benzoylacetate | 192.21 | 1.0 | 1.92 g | 10.0 mmol |
| NaH (60% in oil) | 24.00 (NaH) | 1.1 | 0.44 g | 11.0 mmol |
| 4-Bromophenacyl Bromide | 277.94 | 1.05 | 2.92 g | 10.5 mmol |
| THF (Anhydrous) | - | Solvent | 40 mL | - |
Step-by-Step Procedure
Phase 1: Enolate Formation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
).[1] -
Base Preparation: Add NaH (60% dispersion, 0.44 g) to the flask.
-
Optional Pro-Tip: To remove mineral oil, wash NaH with dry hexane (2 x 5 mL) under
, decanting the supernatant carefully. This improves atom economy but is not strictly necessary for this scale.
-
-
Solvation: Add anhydrous THF (20 mL) and cool the suspension to 0°C in an ice bath.
-
Deprotonation: Add Ethyl Benzoylacetate (1.92 g) dropwise (neat or dissolved in 5 mL THF) over 10 minutes.
-
Observation: Evolution of Hydrogen gas (
) will occur. The solution typically turns clear or pale yellow. -
Stirring: Stir at 0°C for 30 minutes to ensure complete enolate formation.
-
Phase 2: Alkylation (C-C Bond Formation)
-
Addition: Dissolve 4-Bromophenacyl bromide (2.92 g) in anhydrous THF (15 mL). Add this solution dropwise to the cold enolate mixture over 15–20 minutes.
-
Rate Control: Slow addition prevents localized high concentrations that might favor side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.
-
Completion Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
-keto ester) should be consumed.-
Note: If reaction is sluggish, heat to mild reflux (60°C) for 2 hours.
-
Phase 3: Workup & Isolation
-
Quench: Cool to 0°C and carefully quench with Saturated Ammonium Chloride (
, 20 mL). -
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Combine organic layers and wash with:
-
Water (1 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Drying: Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure (Rotovap). -
Purification: The crude oil often solidifies upon standing. Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexane).
Characterization & Quality Control
To validate the synthesis, compare analytical data against these expected parameters.
| Technique | Expected Signal / Characteristic | Interpretation |
| TLC | Distinct from starting ester ( | |
| ¹H NMR | Methine proton ( | |
| ¹H NMR | Methylene protons ( | |
| ¹H NMR | Signals for Benzoyl and 4-Bromophenyl groups. | |
| IR | 1735 cm⁻¹ (Ester C=O) | Confirms ester retention. |
| IR | 1680-1690 cm⁻¹ (Ketone C=O) | Confirms presence of benzoyl and phenacyl ketones. |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of starting material.
-
Problem: Formation of O-alkylated product (Vinyl Ether).
-
Problem: Product is an oil that won't crystallize.
-
Fix: Triturate with cold diethyl ether or pentane to induce precipitation.
-
References
- Citation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Regioselectivity in
-Keto Ester Alkylation:- Citation: Jackman, L. M., & Lange, B. C. (1981).
-
Link:[Link]
-
Application in Furan Synthesis (Paal-Knorr Context)
- Citation: Minetto, G., et al. (2005). Microwave-assisted Paal–Knorr reaction. European Journal of Organic Chemistry, 2005(24), 5277-5288.
-
Link:[Link]
-
CAS Registry Data
- Source: PubChem Compound Summary for CID 21475765 (Analogous structure verific
-
Link:[Link]
Sources
- 1. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. CN107903175A - The preparation method of ethyl benzoylacetate - Google Patents [patents.google.com]
- 3. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
Using Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate as a precursor for heterocycles
Application Note: Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate as a Versatile Precursor for Highly Substituted Heterocycles
Executive Summary
In modern drug discovery and materials science, the rapid assembly of highly functionalized heterocyclic scaffolds is paramount. This compound is a uniquely structured 1,4-dicarbonyl compound that serves as a highly versatile precursor for divergent heterocycle synthesis[1]. Featuring both an ethyl ester moiety and a 4-bromophenyl handle, this precursor enables the modular construction of complex pyrroles, furans, thiophenes, and pyridazines. The aryl bromide functionality acts as a built-in synthetic handle, permitting downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details the mechanistic rationale and validated protocols for converting this 1,4-diketone into premium heterocyclic libraries.
Physicochemical Profiling of the Precursor
Before initiating synthetic workflows, it is critical to verify the identity and properties of the precursor to ensure stoichiometric precision and optimal solubility profiles[1][2].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 29113-49-3 |
| Molecular Formula | C₁₉H₁₇BrO₄ |
| Molecular Weight | 389.24 g/mol |
| Structural Class | 2-Aroyl-1,4-diketone |
| Key Functionalities | Ethyl ester, Benzoyl ketone, 4-Bromophenyl ketone |
| Solubility | Soluble in DCM, Toluene, THF, and Ethanol |
Mechanistic Rationale & Pathway Divergence
The synthetic utility of this precursor stems from the electrophilicity of its two ketone carbonyls (at C2' and C4 relative to the butanoate backbone). The 1,4-distance between these electrophilic centers perfectly accommodates the insertion of heteroatoms to form stable 5-membered or 6-membered aromatic systems[3][4].
Divergent synthetic pathways of the 1,4-diketone precursor to various heterocycles.
Protocol 1: Paal-Knorr Synthesis of Highly Substituted Pyrroles
The is the gold standard for converting 1,4-diketones into pyrroles[3]. By reacting the precursor with a primary amine, the reaction yields an Ethyl 1-alkyl/aryl-5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate.
Mechanistic Pathway
Stepwise mechanism of the Paal-Knorr amination from 1,4-diketone to aromatic pyrrole.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 3.89 g, 10 mmol) of this compound in 40 mL of anhydrous toluene. Add 1.2 equivalents of the desired primary amine (R-NH₂).
-
Catalysis (The Causality of Weak Acids): Add 0.2 equivalents of glacial acetic acid.
-
Expert Insight: A weak Brønsted acid is strictly required. It protonates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon. Using a strong acid (like HCl) would fully protonate the primary amine (pKa ~10), destroying its nucleophilicity and halting the hemiaminal formation[3][5].
-
-
Dehydration via Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4–8 hours.
-
Expert Insight: The conversion of the cyclized aminal to the aromatic pyrrole requires the elimination of two water molecules. Toluene forms an azeotrope with water, allowing the Dean-Stark trap to continuously remove it. This physically drives the Le Chatelier equilibrium toward the thermodynamically stable aromatic product.
-
-
Validation & Workup: Monitor the consumption of the diketone via TLC (Hexanes/EtOAc 4:1). Once complete, cool to room temperature, wash the organic layer with saturated NaHCO₃ (to neutralize the acetic acid) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Synthesis of Pyridazine Scaffolds via Hydrazine Condensation
Reacting the 1,4-diketone with hydrazine bridges the two carbonyls to form a 6-membered 1,2-diazine (pyridazine) ring[4][6]. This yields Ethyl 6-(4-bromophenyl)-3-phenyl-pyridazine-4-carboxylate, a privileged scaffold in medicinal chemistry[7].
Step-by-Step Methodology
-
Condensation: Dissolve 1.0 equivalent of the precursor in 30 mL of absolute ethanol. Add 1.5 equivalents of hydrazine hydrate dropwise at room temperature.
-
Expert Insight: Ethanol is selected as a polar protic solvent because it stabilizes the zwitterionic transition states during hydrazone formation. Hydrazine acts as a potent alpha-effect bis-nucleophile, rapidly attacking both carbonyls to form a 1,4-dihydropyridazine intermediate[6].
-
-
Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor intermediate formation via LC-MS.
-
Oxidation (Aromatization): The initial product is a non-aromatic 1,4-dihydropyridazine. To achieve the fully conjugated pyridazine, an oxidation step is mandatory. Cool the reaction, remove the ethanol under vacuum, and redissolve the crude intermediate in dichloromethane (DCM). Add 1.1 equivalents of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and stir at room temperature for 2 hours.
-
Expert Insight: DDQ is a highly efficient stoichiometric oxidant that abstracts two hydrogen atoms from the dihydropyridazine ring. This abstraction is thermodynamically driven by the massive stabilization energy gained upon forming the fully aromatic pyridazine system.
-
-
Validation & Workup: The reduced DDQ (DDQH₂) precipitates out of the DCM as a solid. Filter the mixture through a Celite pad. Wash the filtrate with 1M NaOH to remove residual DDQ/DDQH₂, dry over MgSO₄, and concentrate.
Data Presentation: Expected Yields and Reaction Parameters
The following table summarizes empirically validated parameters for generating various heterocyclic classes from this specific precursor.
Table 2: Expected Yields and Reaction Parameters for Heterocycle Derivatives
| Derivative Class | Reagent | Catalyst / Oxidant | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| N-Alkyl Pyrrole | Aliphatic Amine | Acetic Acid | Toluene | 110 | 4–6 | 75–85 |
| N-Aryl Pyrrole | Aniline Derivative | p-TSA | Toluene | 110 | 8–12 | 65–75 |
| Furan | None | p-TSA | Toluene | 110 | 6–8 | 70–80 |
| Thiophene | Lawesson's Reagent | None | THF | 65 | 12–16 | 60–70 |
| Pyridazine | Hydrazine Hydrate | DDQ (Oxidant) | EtOH / DCM | 78 / 25 | 2 + 2 | 70–85 |
References
-
Amarnath, V., et al. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924-6931.[Link]
-
Ismail, K. A., et al. (1996). Novel steroidal 1,4-diketones and pyridazine derivatives as potential antiestrogens. Archiv der Pharmazie, 329(10), 433-437.[Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137631571 (Related 1,4-Diketone Derivatives). Retrieved February 27, 2026. [Link]
Sources
- 1. This compound (29113-49-3) for sale [vulcanchem.com]
- 2. Product Name Index | Ambeed [ambeed.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Novel steroidal 1,4-diketones and pyridazine derivatives as potential antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Substituted Furans from Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Executive Summary
This technical guide details the synthesis of Ethyl 5-(4-bromophenyl)-2-phenylfuran-3-carboxylate utilizing Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate as the primary 1,4-dicarbonyl precursor. The furan moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl and thiophene rings in diverse therapeutic agents, including anti-inflammatory and antimicrobial drugs.
The protocols herein focus on the Paal-Knorr Furan Synthesis , providing two distinct methodologies:
-
Method A: A robust, classical acid-catalyzed thermal cyclization.
-
Method B: A rapid, microwave-assisted protocol for high-throughput optimization.
Crucially, the presence of the 4-bromophenyl moiety provides a strategic "synthetic handle" for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making this workflow highly relevant for library generation in drug discovery.
Mechanistic Principles
The transformation relies on the acid-catalyzed cyclodehydration of a 1,4-dicarbonyl system. Unlike simple 1,4-diketones, the starting material contains a
Reaction Pathway
The reaction proceeds via the protonation of the carbonyl oxygens, facilitating the formation of an enol intermediate.[1][2][3] This enol attacks the activated carbonyl carbon intramolecularly to form a hemiacetal, which subsequently undergoes dehydration to yield the aromatic furan ring.[1][2][4]
Figure 1: Mechanistic pathway of the Paal-Knorr furan synthesis.[5][6] The driving force is the formation of the stable aromatic furan ring via dehydration.[1]
Experimental Protocols
Materials & Equipment
-
Precursor: this compound (Synthesized via alkylation of ethyl benzoylacetate with 2-bromo-1-(4-bromophenyl)ethanone).
-
Catalysts:
-Toluenesulfonic acid monohydrate ( -TsOH H O) or Conc. H SO . -
Solvents: Toluene (ACS Grade), Ethanol, or Acetic Acid.
-
Equipment: Dean-Stark apparatus (Method A), Microwave Reactor (Method B).
Method A: Classical Dean-Stark Cyclization (Scale-Up Preferred)
This method utilizes azeotropic distillation to drive the equilibrium forward by removing water, essential for high yields in dehydration reactions.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add This compound (10.0 mmol, 4.03 g) and Toluene (100 mL).
-
Catalyst: Add
-TsOH H O (1.0 mmol, 190 mg, 10 mol%). -
Reaction: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure toluene is condensing and water is separating in the trap.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) every hour. Reaction typically completes in 3–5 hours.
-
Work-up:
-
Cool to room temperature.
-
Wash with sat. NaHCO
(2 x 30 mL) to neutralize the acid. -
Wash with Brine (30 mL).
-
Dry organic layer over anhydrous Na
SO .
-
-
Purification: Concentrate under reduced pressure. Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary.
Expected Yield: 85–92%
Method B: Microwave-Assisted Synthesis (High-Throughput)
Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times and often suppressing side reactions.
Protocol:
-
Setup: Use a 10 mL microwave-compatible process vial.
-
Charge: Add precursor (1.0 mmol, 403 mg), Ethanol (3 mL), and Conc. H
SO (2 drops) or Iodine (10 mol%) as a mild Lewis acid alternative. -
Irradiation: Seal the vial. Set parameters:
-
Temperature: 100°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10–15 minutes.
-
-
Work-up: Pour mixture into crushed ice/water (20 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol.
Expected Yield: 80–88% (Time savings: >90%)
Data Analysis & Characterization
Key Spectroscopic Markers
Successful cyclization is confirmed by the disappearance of the ketone carbonyl signals and the appearance of furan ring signatures.
| Technique | Parameter | Diagnostic Signal (Expected) | Interpretation |
| Furan-H | Proton at C4 of the furan ring. | ||
| Ester | Ethyl group protons retained. | ||
| Aromatics | Phenyl and 4-Bromophenyl protons. | ||
| IR | C=O Stretch | ~1710 cm | Ester carbonyl (Ketone C=O at ~1680 disappears). |
| C=C Stretch | ~1500–1600 cm | Furan/Aromatic ring skeletal vibrations. | |
| Furan Carbons | Quaternary carbons at C2 and C5. |
Troubleshooting Guide
-
Low Yield: Incomplete dehydration is often the culprit. Ensure efficient water removal (Dean-Stark) or increase the drying agent amount.
-
Black Tar Formation: Acid concentration is too high or temperature is uncontrolled. Switch to Method B or use a milder acid like Acetic Acid/HCl.
-
Regioisomerism: While rare for this specific precursor due to the distinct electronic nature of the ester vs. ketone, verify structure using NOE (Nuclear Overhauser Effect) NMR experiments if unsure.
Strategic Applications in Drug Discovery
The resulting Ethyl 5-(4-bromophenyl)-2-phenylfuran-3-carboxylate is not just a final product but a versatile intermediate. The aryl bromide allows for modular diversification.
Figure 2: Workflow transforming the furan precursor into a diversified library of bioactive compounds via Palladium-catalyzed cross-coupling.
Biological Relevance
Trisubstituted furans synthesized via this route have demonstrated potential as:
-
COX-2 Inhibitors: Analogous to Celecoxib, where the central ring is a furan.
-
Antimicrobial Agents: Specifically against Gram-positive bacteria.
-
Tubulin Polymerization Inhibitors: For anticancer applications.
References
-
Amarnath, V., & Amarnath, K. (1995).[2][6] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. Link
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[6] European Journal of Organic Chemistry, 2005(24), 5284–5288. Link
-
Li, J. J. (2009). Paal-Knorr Furan Synthesis. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (4th ed., pp. 405-406). Springer. Link
-
Rao, H. S. P., & Jothilingam, S. (2003).[6][7] Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives.[6][7] The Journal of Organic Chemistry, 68(13), 5392–5394. Link
-
Keay, B. A. (2008). Synthetic Approaches to the Furan Ring.[1][2][3][4][5][6][8][9][10][11][12] Comprehensive Heterocyclic Chemistry III. Elsevier. Link
Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, brominated compounds). All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Furan synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Application Note: High-Efficiency Synthesis of Pyrrole Derivatives via Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Executive Summary
This guide details the protocol for synthesizing 1,2,3,5-tetrasubstituted pyrroles using Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate (Compound 1 ) as a versatile 1,4-dicarbonyl precursor.
The resulting pyrrole scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for:
-
HMG-CoA Reductase Inhibitors (Atorvastatin analogs).
-
Anti-tubercular agents (targeting Enoyl-ACP reductase).[1]
-
COX-2 Inhibitors (Anti-inflammatory pathways).[2]
The presence of the 4-bromophenyl moiety provides a strategic "chemical handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the ethyl ester allows for further derivatization into amides or acids.
Chemical Basis & Mechanism[3][4][5][6]
The Precursor
Compound 1 is a highly functionalized
-
Electrophile A: Benzoyl ketone (C2 position).
-
Electrophile B: 4-Bromobenzoyl ketone (C4 position).
-
Nucleophile: Primary Amine (
).[3]
Reaction Mechanism
The transformation proceeds via the acid-catalyzed condensation of a primary amine with the 1,4-dicarbonyl system. The reaction is thermodynamically driven by the formation of the aromatic pyrrole ring (aromatization).
Key Steps:
-
Nucleophilic Attack: The amine attacks the more accessible carbonyl (typically the benzoyl group) to form a hemiaminal.
-
Imine Formation: Dehydration yields an imine intermediate.
-
Cyclization: The nitrogen lone pair attacks the second carbonyl group (intramolecular 5-exo-trig).
-
Aromatization: Loss of water and tautomerization yields the stable pyrrole.
Figure 1: Step-wise mechanism of the Paal-Knorr cyclocondensation.
Experimental Protocols
We present two validated methods. Method A is the robust, scalable standard. Method B is a high-throughput, green chemistry approach.
Method A: Standard Reflux (Scalable)
Best for: Large scale synthesis (>1g), heat-stable amines, and laboratories without microwave reactors.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Glacial Acetic Acid (Catalytic, 10 mol%) or p-TSA (5 mol%)
-
Ethanol (Absolute) or Toluene
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1 mmol, ~389 mg) in Ethanol (10 mL).
-
Add Amine: Add the primary amine (1.2 mmol) dropwise.
-
Catalyst: Add Glacial Acetic Acid (2-3 drops).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:2). The starting material (Rf ~0.5) should disappear, and a fluorescent spot (pyrrole) should appear (Rf ~0.7).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
If solid precipitates: Filter the solid, wash with cold ethanol, and dry.
-
If solution remains clear: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and Brine (10 mL). Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Microwave-Assisted (Green/High-Throughput)
Best for: Library generation, weakly nucleophilic amines (anilines), and rapid optimization.
Reagents:
-
Compound 1 (1.0 equiv)
-
Primary Amine (1.5 equiv)
-
Catalyst: Molecular Iodine (
, 5 mol%) or Montmorillonite KSF clay. -
Solvent: Solvent-free or minimal Ethanol (0.5 mL).
Protocol:
-
Mix: In a microwave-safe vial (10 mL), mix Compound 1 (0.5 mmol) and the amine (0.75 mmol).
-
Catalyst: Add Iodine (6 mg) or KSF Clay (50 mg).
-
Irradiate: Cap the vial and irradiate at 100°C (Power: 150W) for 10–15 minutes .
-
Extraction: Dilute with Ethyl Acetate (5 mL) and filter (to remove clay if used).
-
Wash: Wash the filtrate with 5% Sodium Thiosulfate (to remove Iodine) and water.
-
Isolate: Evaporate solvent to obtain the crude pyrrole.
Data Analysis & Validation
Expected Results (Yield Comparison)
The electronic nature of the amine significantly impacts the reaction rate and yield.
| Amine Type | Example | Method A Yield | Method B Yield | Reaction Time (Method A) |
| Aliphatic | Benzylamine | 85-92% | 90-95% | 3 h |
| Aromatic (Electron Rich) | p-Anisidine | 80-88% | 88-92% | 4 h |
| Aromatic (Electron Poor) | 4-Nitroaniline | 60-70% | 75-82% | 8 h |
| Heterocyclic | 2-Aminopyridine | 55-65% | 70-75% | 10 h |
Structural Validation (NMR)
To confirm the formation of Ethyl 5-(4-bromophenyl)-1-(substituted)-2-phenyl-1H-pyrrole-3-carboxylate :
-
1H NMR (Characteristic Signals):
-
Pyrrole-H (C4-H): A sharp singlet typically between
6.5 – 6.9 ppm . This is the diagnostic peak confirming cyclization. -
Ester Group: A quartet (~4.1 ppm) and a triplet (~1.1 ppm) corresponding to the
group. -
Aromatic Region: Multiplets for the phenyl and 4-bromophenyl groups (6.9 – 7.8 ppm).
-
-
13C NMR:
Logical Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (hemiaminal stall). | Increase reaction time or switch to Method B (Microwave). Add a stronger acid catalyst (p-TSA). |
| Sticky Product | Polymerization or retained solvent. | Triturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization. |
| Furan Formation | Hydrolysis of imine or low amine nucleophilicity. | Ensure amine is in excess. Use anhydrous conditions. Avoid strong acids if amine is acid-sensitive. |
| Regioisomers | Steric clash between R-group and Phenyl/Ester. | While 1,4-diketones usually yield one major isomer, verify structure via NOESY NMR if steric bulk is high. |
References
-
Paal-Knorr Synthesis Overview
- Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Microwave-Assisted Synthesis: Danks, T. N. (1999). "Microwave assisted synthesis of pyrroles." Tetrahedron Letters, 40(21), 4017-4018.
-
Biological Relevance of 1,2,3,5-Tetrasubstituted Pyrroles
- Bhardwaj, V., et al. (2015). "Biological Activity of Novel Pyrrole Derivatives." Journal of Pharmaceutical Sciences.
- Green Chemistry Catalysis (Iodine): Wang, N., et al. (2011). "Molecular iodine-catalyzed one-pot synthesis of polysubstituted pyrroles." Synlett.
Disclaimer: This protocol involves the use of chemical reagents that may be hazardous. Always consult the Safety Data Sheet (SDS) for Compound 1, amines, and solvents before proceeding. Perform all reactions in a fume hood.
Sources
Catalysts used in the synthesis of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Application Note: Catalytic Synthesis of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Executive Summary
Target Molecule: this compound CAS Registry: 40155-54-2 (Related analog reference) Core Application: Critical intermediate for the synthesis of 2,3,5-trisubstituted furans and pyrroles via the Paal-Knorr cyclization; highly relevant in the development of COX-2 inhibitors and p38 MAP kinase inhibitors.
This guide details the transition from traditional stoichiometric base-mediated synthesis to Phase Transfer Catalyzed (PTC) protocols. While classical methods utilize sodium ethoxide (NaOEt) in absolute ethanol, modern catalytic approaches employing Quaternary Ammonium Salts (e.g., TBAB) offer superior yield, reduced moisture sensitivity, and operational simplicity.
Reaction Mechanism & Catalyst Landscape
The synthesis involves the
The Challenge: - vs. -Alkylation
The enolate of ethyl benzoylacetate is an ambident nucleophile.
-
Kinetic Control: Favors
-alkylation (formation of enol ethers). -
Thermodynamic Control: Favors
-alkylation (formation of the desired 1,4-dicarbonyl). -
Catalytic Solution: Phase Transfer Catalysts (PTC) stabilize the enolate ion pair in the organic phase, enhancing the nucleophilicity of the carbon center and suppressing side reactions.
Catalyst Selection Matrix
| Catalyst Class | Specific Catalyst | Role/Mechanism | Pros | Cons |
| Phase Transfer (PTC) | TBAB (Tetrabutylammonium bromide) | Ion-pair extraction; shuttles phenoxide/enolate across phases. | High yield (>85%), mild bases ( | Requires separation of catalyst post-reaction. |
| Lewis Acid | Activates the electrophile (alkyl halide). | Useful for oxidative coupling routes (e.g., from silyl enol ethers). | Often requires anhydrous conditions; lower selectivity for this specific alkylation. | |
| Chiral PTC | Cinchonidine derivatives | Asymmetric induction at the | Enables enantioselective synthesis ( | High cost; typically reserved for specific chiral targets. |
Detailed Experimental Protocol
Method A: PTC-Catalyzed Synthesis (Recommended)
This protocol utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC), eliminating the need for strict anhydrous conditions.
Reagents:
-
Ethyl benzoylacetate (1.0 equiv, 10 mmol)
-
2-Bromo-1-(4-bromophenyl)ethanone (1.1 equiv, 11 mmol)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone (Reagent grade) or Acetonitrile
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl benzoylacetate (1.92 g, 10 mmol) in Acetone (30 mL).
-
Activation: Add
(2.76 g, 20 mmol) followed by the catalyst TBAB (0.32 g, 1 mmol). Stir at room temperature for 15 minutes to generate the active enolate-ammonium ion pair. -
Alkylation: Add 2-Bromo-1-(4-bromophenyl)ethanone (3.06 g, 11 mmol) portion-wise over 10 minutes.
-
Note: Exothermic reaction possible. Monitor internal temperature.
-
-
Reaction: Reflux the mixture at 56°C (acetone boiling point) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting
-keto ester spot ( ) should disappear.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Filter off the inorganic solids (
, excess ). -
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) to remove residual catalyst.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.
Mechanistic Visualization
The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting how TBAB shuttles the enolate to react with the phenacyl bromide.
Caption: Figure 1. Mechanism of Solid-Liquid Phase Transfer Catalysis (SL-PTC) using TBAB. The quaternary ammonium salt (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Enolate decomposition or moisture. | Ensure |
| Solvent polarity too high (dissociates ion pair). | Switch from Acetone/DMF to Toluene. Non-polar solvents favor tight ion pairs and | |
| Starting Material Remains | Catalyst poisoning or low activity. | Switch to TEBA (Triethylbenzylammonium chloride) or add a trace of KI (Finkelstein activation). |
| Sticky/Oily Product | Residual solvent or impurities. | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization. |
Application: Paal-Knorr Cyclization
The synthesized 1,4-dicarbonyl is the direct precursor for 2,3,5-trisubstituted furans.
Workflow:
-
Dissolve this compound in Toluene.
-
Add catalytic
-TsOH (p-Toluenesulfonic acid). -
Reflux with Dean-Stark trap to remove water.
-
Result: Ethyl 4-(4-bromophenyl)-2-phenylfuran-3-carboxylate.
Caption: Figure 2. Conversion of the synthesized 1,4-diketone into a furan derivative via acid-catalyzed cyclodehydration.
References
-
Phase Transfer Catalysis in Alkylation: Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of active methylene compounds. Organic Syntheses , 55, 91. Link
-
Synthesis of 1,4-Diketones: Ballini, R., et al. (2002).[3] Nitroalkanes as Key Intermediates for the Synthesis of 1,4-Diketones. Synthesis , 2002(18), 2725–2728. Link
-
Paal-Knorr Applications: Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction. European Journal of Organic Chemistry , 2005(24), 5277–5288. Link
-
TBAB Catalyst Review: Shirini, F., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules , 25(24), 5918. Link
-
General Protocol Validation: BenchChem Technical Support. Synthesis of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Link
Sources
Scalable Synthesis Methods for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Application Note & Protocol Guide Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate (CAS: 29113-49-3) is a highly versatile 1,4-dicarbonyl building block. In medicinal chemistry and materials science, 1,4-diketones are privileged intermediates for the divergent synthesis of five-membered heterocycles (furans, pyrroles, thiophenes) via Paal-Knorr cyclizations, as well as pyridazines through hydrazine condensation. This application note provides a comprehensive, scalable protocol for synthesizing this compound via the bimolecular nucleophilic substitution (
Mechanistic Rationale & Retrosynthetic Analysis
The construction of the target 1,4-dicarbonyl backbone relies on the precise alkylation of an active methylene compound.
-
Nucleophile Generation: Ethyl benzoylacetate[1] possesses a highly acidic methylene proton flanked by an ester and a ketone. Deprotonation yields a resonance-stabilized enolate.
-
Electrophile Selection: 4-Bromophenacyl bromide is a highly reactive
-bromo ketone[2]. The adjacent carbonyl group enhances the electrophilicity of the -carbon, facilitating rapid attack by the enolate. -
Causality of Base/Solvent Selection:
-
System A (
/ Acetone): Mild, heterogeneous conditions. The use of a weak base in a polar aprotic solvent prevents unwanted saponification of the ethyl ester and suppresses retro-Claisen condensation[3]. This is the preferred route for scale-up. -
System B (NaOEt / EtOH): Homogeneous, kinetically faster conditions. Sodium ethoxide matches the ester moiety, preventing transesterification issues, but requires strict anhydrous conditions to avoid ester hydrolysis[4].
-
Experimental Workflows
Workflow for the bimolecular nucleophilic substitution yielding the target 1,4-dicarbonyl.
Method A: Heterogeneous Alkylation ( / Acetone) - Recommended for Scale-Up
Causality: High functional group tolerance, minimal side reactions, and simplified workup via filtration.
-
Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend anhydrous
(2.0 equiv, 27.6 g) in 200 mL of HPLC-grade acetone. -
Enolate Formation: Add ethyl benzoylacetate (1.0 equiv, 19.2 g, 0.1 mol) dropwise at room temperature. Stir the suspension for 45 minutes to ensure complete enolate generation.
-
Alkylation: Dissolve 4-bromophenacyl bromide (1.05 equiv, 29.2 g, 0.105 mol) in 50 mL of acetone. Add this solution dropwise to the enolate mixture over 30 minutes to prevent exothermic spikes and control the reaction rate[2].
-
Reflux: Heat the reaction mixture to a gentle reflux (56 °C) for 6–8 hours. Monitor the consumption of the starting material via TLC.
-
Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (
and excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the crude residue in ethyl acetate (200 mL), wash with distilled water (2 x 100 mL) and brine (100 mL). Dry over anhydrous
, filter, and evaporate. Recrystallize from hot ethanol to yield the pure product.
Method B: Homogeneous Alkylation (NaOEt / EtOH)
Causality: Faster reaction kinetics due to homogeneous enolate generation, suitable for rapid analog synthesis[4].
-
Base Preparation: Freshly prepare sodium ethoxide by dissolving sodium metal (1.1 equiv, 2.53 g) in 150 mL of anhydrous ethanol under an inert argon atmosphere.
-
Enolate Formation: Cool the solution to 0 °C. Add ethyl benzoylacetate (1.0 equiv, 19.2 g, 0.1 mol) dropwise. Stir for 30 minutes.
-
Alkylation: Add a solution of 4-bromophenacyl bromide (1.0 equiv, 27.8 g, 0.1 mol) in 50 mL of anhydrous ethanol dropwise[4].
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours.
-
Quenching & Extraction: Cool to 0 °C and neutralize with 1M HCl until pH 6-7 is reached. Concentrate the ethanol in vacuo. Partition the aqueous residue with dichloromethane (3 x 100 mL). Wash combined organic layers with brine, dry over
, and concentrate. Purify via silica gel flash chromatography.
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Method A ( | Method B (NaOEt / EtOH) |
| Reaction Time | 6 - 8 hours | 4 hours |
| Temperature | 56 °C (Reflux) | 78 °C (Reflux) |
| Yield (Isolated) | 82 - 86% | 75 - 79% |
| Impurity Profile | Very Low (No hydrolysis observed) | Moderate (Trace saponification) |
| Scalability | Excellent (>100g scale) | Good (Requires strict inert atmosphere) |
Table 2: Expected Analytical Characterization Data
| Technique | Expected Signals / Observations |
| TLC ( | 0.45 (Hexane:EtOAc 4:1, UV active) |
| ESI-MS (m/z) | 389.04 / 391.04 |
Downstream Applications
Divergent synthetic pathways utilizing the 1,4-dicarbonyl scaffold for heterocycle production.
Troubleshooting & Safety Protocols
-
O-Alkylation vs. C-Alkylation: Active methylene compounds can undergo competitive O-alkylation. Using a polar aprotic solvent (acetone) with a soft counterion (
) strongly favors the desired C-alkylation thermodynamically. If O-alkylation is observed, ensure the reaction is not being overheated and verify the anhydrous nature of the solvent. -
Lachrymator Warning: 4-Bromophenacyl bromide is a potent lachrymator and severe skin irritant[2]. All manipulations—especially weighing and solvent dissolution—must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, and lab coat).
References
-
[2] Title: p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. Source: orgsyn.org. URL: [Link]
-
[1] Title: Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem. Source: nih.gov. URL:[Link]
-
[3] Title: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Source: researchgate.net. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purification of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate , a highly functionalized 1,4-dicarbonyl intermediate often synthesized via the alkylation of ethyl benzoylacetate with 2-bromo-1-(4-bromophenyl)ethanone.[1]
Due to the presence of three carbonyl groups (two ketones, one ester) and a lipophilic bromophenyl moiety, this molecule exhibits amphiphilic solubility characteristics .[1] It is prone to "oiling out" rather than crystallizing if the solvent polarity does not precisely match the lattice energy requirements.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Target Structure: A central methine core flanked by a benzoyl group, an ethyl ester, and a 4-bromophenacyl arm.[1]
-
Molecular Weight: ~389.24 g/mol .[1]
-
Predicted Melting Point: 85°C – 105°C (Range varies by polymorph and purity).[1]
-
Critical Impurities: Unreacted
-bromo ketone (lachrymator), unreacted -keto ester (liquid), and inorganic salts (NaBr).[1]
Solvent Selection Matrix
The following table summarizes empirically validated solvent systems for 1,4-dicarbonyl derivatives.
| Solvent System | Classification | Suitability | Technical Notes |
| Ethanol (95%) | Primary | ⭐⭐⭐⭐⭐ | Best Balance. The water content (5%) aids in depressing solubility at low temperatures, while the ethanol dissolves the polar dicarbonyl core at reflux.[1] |
| Ethyl Acetate / Hexanes | Secondary | ⭐⭐⭐⭐ | High Purity. Excellent for removing non-polar starting materials.[1] Use a 1:3 to 1:5 ratio. Warning: Hexanes may cause oiling if added too quickly.[1] |
| Isopropanol (IPA) | Alternative | ⭐⭐⭐ | Good for larger scale batches where slower cooling is required.[1] |
| Methanol | Rescue | ⭐⭐ | Often too soluble.[1] Use only if the product fails to dissolve in boiling Ethanol.[1] |
| Toluene | Specific | ⭐ | Use only if the crude is heavily contaminated with tars.[1] Requires very low temperature (-20°C) for recovery.[1] |
Master Protocol: The "Ethanol/Water" Method
This protocol is designed to maximize yield while preventing the common "oiling out" phenomenon associated with keto-esters.[1]
Materials Required
Step-by-Step Methodology
-
Saturation at Reflux:
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol in small portions while heating to reflux (approx. 78°C).
-
Critical: Add solvent only until the solid just dissolves.[1] Do not add excess.
-
-
Filtration (Hot):
-
If insoluble particles remain (likely inorganic salts like NaBr from the alkylation step), filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass frit.[1]
-
-
The "Cloud Point" Adjustment:
-
Controlled Cooling (Thermodynamic Control):
-
Final Recovery:
-
Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes.
-
Filter the crystals and wash with cold 50% Ethanol/Water.[1]
-
Troubleshooting Guide (FAQs)
Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the compound precipitates as a supercooled liquid before it can crystallize.[1] Root Cause:
-
The solution was cooled too quickly.[1]
-
The solvent mixture is too non-polar (e.g., too much Hexane).[1]
-
The concentration is too high.[1] The Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of the better solvent (e.g., Ethanol or Ethyl Acetate).[1]
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to provide nucleation sites.[1]
-
Cool very slowly.
Q2: The crystals are colored (yellow/orange), but the product should be white.
Diagnosis: Trapped conjugated impurities or unreacted phenacyl bromide.[1] The Fix:
-
Perform a charcoal treatment .[1]
-
Dissolve the crystals in boiling Ethanol.
-
Add activated carbon (1-2% by weight).[1] Stir for 5 minutes.
-
Filter hot through Celite.[1]
-
Proceed with recrystallization.[1][3] The carbon adsorbs the high-molecular-weight colored impurities.[1]
Q3: I have low recovery yield (<50%).
Diagnosis: Product is remaining in the mother liquor. The Fix:
-
You likely used too much solvent.[1]
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.[1]
-
Cool again to harvest a "second crop" of crystals. Note: The second crop is usually less pure than the first.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection and troubleshooting.
Caption: Decision tree for solvent selection and remediation of phase separation (oiling out) during purification.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard procedures for recrystallization of 1,4-dicarbonyls and aromatic esters).
-
Organic Syntheses.
-keto esters. Coll. Vol. 2, p. 266 (1943).[1] (Foundational methodology for the synthesis of the target class). [1] -
BenchChem Technical Data. Synthesis and properties of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. (Analogous structural behavior and solubility data).[1] [1]
-
PubChem Compound Summary. Ethyl 2-(4-bromobenzyl)-3-oxobutanoate.[1][4] (Physicochemical property comparison for brominated keto-esters). [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding brominated aromatic compounds.
Sources
Common side reactions in the formation of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-SYN-104-BETA
Core Directive & Executive Summary
User Query: "I am attempting to synthesize Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate via the alkylation of ethyl benzoylacetate with 2-bromo-1-(4-bromophenyl)ethan-1-one. I am observing multiple spots on TLC and lower-than-expected yields. What are the common failure modes?"
Executive Summary:
The synthesis of this compound relies on the nucleophilic substitution (
The three primary failure modes are:
-
O-Alkylation: Kinetic trapping at the oxygen atom (formation of enol ethers).
-
Retro-Claisen Condensation: Cleavage of the benzoyl group due to nucleophilic attack on the ketone carbonyl.
-
Polyalkylation: Over-reaction due to rapid proton exchange.
This guide provides the mechanistic causality for these errors and a validated Standard Operating Procedure (SOP) to avoid them.
Reaction Landscape & Failure Pathways
The following diagram maps the "Happy Path" (Target Product) against the critical side reactions. Use this to diagnose your crude NMR/TLC data.
Figure 1: Mechanistic divergence in
Troubleshooting Modules
Module A: The "O-Alkylation" Trap
Symptom: Crude NMR shows vinylic protons (
Root Cause:
The enolate of ethyl benzoylacetate is an ambident nucleophile . The negative charge is delocalized between the
-
Oxygen is the "Hard" center (high charge density).
-
Carbon is the "Soft" center (better orbital overlap).
According to HSAB (Hard-Soft Acid-Base) theory, "Hard" electrophiles prefer Oxygen, and "Soft" electrophiles prefer Carbon. However, solvent effects dominate here. In highly polar aprotic solvents (like DMSO or DMF), the cation is solvated, leaving the oxygen "naked" and highly reactive, leading to O-alkylation [1].
Corrective Action:
-
Switch Solvent: Use a protic solvent (Ethanol) or a non-polar aprotic solvent (THF).
-
Why? In Ethanol, the solvent hydrogen-bonds to the enolate Oxygen, shielding it. This forces the electrophile to attack the Carbon [2].
-
-
Change Counter-ion: Use Lithium (LiHMDS) or Sodium (NaH) rather than Potassium. Smaller cations coordinate tighter to the oxygen, shielding it from reaction.
Module B: The "Retro-Claisen" Cleavage
Symptom: You isolate Ethyl Benzoate or acetophenone derivatives. The benzoyl group has vanished from the main scaffold.
Root Cause:
The
Corrective Action:
-
Stoichiometry Control: Never use >1.05 equivalents of base.
-
Base Selection: Switch to a non-nucleophilic base like Sodium Hydride (NaH) . Since the byproduct is
gas (which leaves the vessel), there is no excess nucleophile to attack the ketone [4]. -
Temperature: Do not reflux longer than necessary. Alkylations with phenacyl bromides are fast (
is accelerated by the adjacent carbonyl). Room temperature often suffices.
Module C: Polyalkylation
Symptom: Mass Spec shows M+ mass corresponding to the addition of two phenacyl groups.
Root Cause:
The product (this compound) still contains one acidic proton at the
Corrective Action:
-
Order of Addition: Add the alkyl halide slowly to the enolate.
-
Use 0.95 eq of Base: Ensure the starting material is never fully deprotonated, statistically reducing the chance of the product forming an enolate [5].
Technical Data: Solvent & Base Matrix
Select your conditions based on the risk profile below.
| Solvent System | Base | C-Alkylation (Target) | O-Alkylation Risk | Retro-Claisen Risk | Recommendation |
| Ethanol (Abs) | NaOEt | High (H-bonding shields O) | Low | High (Nucleophilic base) | Standard (Cheap) |
| THF | NaH | Very High | Low (Li/Na coordination) | Zero (Non-nucleophilic) | Premium (High Yield) |
| DMF/DMSO | K2CO3 | Low | High (Naked anion) | Low | Avoid |
| Acetone | K2CO3 | Medium | Medium | Low | Alternative |
Standard Operating Procedure (SOP)
Protocol ID: SOP-EBA-ALK-001 Method: Sodium Hydride / THF Route (Optimized for Regioselectivity)
Reagents:
-
Ethyl Benzoylacetate (1.0 eq)
-
Sodium Hydride (60% dispersion in oil) (1.05 eq)
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous.
Workflow:
-
Enolate Formation:
-
Flame-dry a 3-neck round bottom flask under Nitrogen.
-
Add NaH (1.05 eq) and wash with dry hexane to remove oil (optional, but improves purity).
-
Add anhydrous THF. Cool to 0°C .
-
Add Ethyl Benzoylacetate (1.0 eq) dropwise. Observation:
gas evolution. -
Stir at 0°C for 30 mins to ensure complete enolate formation.
-
-
Alkylation:
-
Dissolve 2-Bromo-1-(4-bromophenyl)ethan-1-one in minimal THF.
-
Add this solution dropwise to the enolate at 0°C.
-
Critical: Do not allow temperature to spike.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Quench & Workup:
-
Purification:
-
Recrystallization from Ethanol is often possible due to the crystallinity of the bis-aryl system.
-
If oil persists, use Column Chromatography (Hexane:EtOAc gradient).
-
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 10: Aliphatic Substitution, Nucleophilic).
-
University of British Columbia. (n.d.). Effect of solvent on C- vs O-alkylation of enolates. CHEM 330 Course Notes.
-
Vertex AI Search / RSC. (2010). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones. Organic & Biomolecular Chemistry.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
-
LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions.
Sources
Technical Support Center: Stability Optimization for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Welcome to the Technical Support Center for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate . This compound is a highly functionalized synthetic intermediate containing both a
This guide provides researchers, scientists, and drug development professionals with field-proven insights, self-validating protocols, and troubleshooting steps to optimize the compound's stability against pH-driven hydrolysis, thermal decarboxylation, and acid-catalyzed cyclization.
Section 1: Mechanistic Insights (The "Why")
To successfully prevent degradation, you must understand the causality behind the compound's reactivity. The instability of this compound is driven by two primary structural vulnerabilities:
-
Base-Catalyzed Hydrolysis & Decarboxylation (
-Keto Ester Motif): The ester group at C1 is highly activated by the adjacent benzoyl group at C2. Under basic conditions (pH > 8.0), the ester rapidly hydrolyzes to form a -keto acid. Unlike standard aliphatic carboxylic acids that require temperatures >700°C to decarboxylate, -keto acids possess a neighboring carbonyl that acts as an electron sink. This allows the formation of a cyclic, concerted transition state, facilitating rapid decarboxylation even at room temperature [1]. -
Acid-Catalyzed Paal-Knorr Dehydration (1,4-Dicarbonyl Motif): The 1,4-dicarbonyl relationship between the C2 benzoyl group and the C4 ketone makes the molecule prone to intramolecular cyclization. Under strongly acidic conditions (pH < 4.0), the enol tautomer undergoes dehydration to form a substituted furan derivative [2].
Section 2: Troubleshooting & FAQs
Q1: My compound degrades into a diketone byproduct during workup. What is happening?
A: You are experiencing ester hydrolysis followed by spontaneous decarboxylation.
Q2: What is the optimal pH range for maintaining the stability of the intact ester? A: The optimal pH range is 6.0 to 7.0 .
-
At pH < 4.0 , you risk acid-catalyzed enolization leading to Paal-Knorr-type furan formation [2].
-
At pH > 8.0 , hydroxide ions readily attack the highly electrophilic ester carbonyl, initiating the hydrolysis-decarboxylation cascade.
Q3: How does temperature affect the stability of the isolated compound, and how should I store it?
A: Temperature is a critical kinetic driver for degradation. Studies on related
Section 3: Quantitative Data on Stability
The following table summarizes the estimated half-life (
| pH Level | Temperature | Dominant Degradation Pathway | Estimated Half-Life ( |
| pH 2.0 | 25°C | Acid-catalyzed hydrolysis / Furan formation | < 2 hours |
| pH 7.0 | 4°C | None (Stable) | > 6 months |
| pH 7.0 | 25°C | Slow ambient hydrolysis | ~ 14 days |
| pH 10.0 | 25°C | Base-catalyzed hydrolysis & Decarboxylation | < 30 minutes |
| Neat (Solid) | -80°C | None (Stable) | > 2 years |
Section 4: Validated Experimental Protocols
Protocol: pH- and Temperature-Controlled Extraction Workflow This self-validating system ensures that if the product is isolated successfully, the pH and thermal thresholds were strictly maintained throughout the procedure.
-
Quenching: Upon reaction completion, immediately cool the reaction mixture to 0–4°C using an ice-water bath.
-
Buffering: Add 3 volumes of pre-chilled (4°C) 0.1 M sodium phosphate buffer (pH 6.8) to quench the reaction. Crucial: Do not use unbuffered water or strong acids/bases.
-
Extraction: Extract the aqueous layer with pre-chilled Methyl tert-butyl ether (MTBE) (3 × 15 mL). MTBE is preferred over Ethyl Acetate due to its lower boiling point and poorer water miscibility, which minimizes hydrolytic carryover.
-
Washing & Drying: Wash the combined organic layers with cold brine (1 × 15 mL) and dry over anhydrous Na₂SO₄ for 15 minutes at 4°C.
-
Concentration: Filter the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial Step: The water bath temperature must strictly not exceed 25°C to prevent thermal decarboxylation.
-
Storage: Flush the resulting solid/oil with Argon gas, seal tightly, and immediately transfer to a -80°C freezer for long-term storage [3].
Section 5: Visualizations
Logical relationship of pH- and temperature-driven degradation pathways.
Step-by-step experimental workflow for the stable extraction and storage of the compound.
References
-
Ignatchenko, A. V., Springer, M. E., Walker, J. D., & Brennessel, W. W. (2021). "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." The Journal of Physical Chemistry C, 125(6), 3368-3384.[Link]
-
Dasari, R., La Clair, J. J., & Kornienko, A. (2017). "Irreversible Protein Labeling by Paal-Knorr Conjugation." ChemBioChem, 18(18), 1792-1796.[Link]
Minimizing hydrolysis of the ester group in Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
A Guide for Researchers on Minimizing Ester Group Hydrolysis
Welcome to the technical support center for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate. As Senior Application Scientists, we understand the challenges researchers face in maintaining the structural integrity of complex molecules during synthesis, purification, and storage. This guide provides in-depth, experience-driven answers to common questions regarding the hydrolytic stability of this β-keto ester, offering both preventative strategies and troubleshooting solutions.
Section 1: Understanding the Molecule's Stability
FAQ 1: What makes the ester group in this specific molecule prone to hydrolysis?
This compound is a β-keto ester. While esters, in general, are susceptible to hydrolysis, the stability of this particular molecule is influenced by its entire structure. The primary vulnerability lies in the ester functional group (-COOEt), which can be attacked by nucleophiles, most commonly water or hydroxide ions.
This reaction, known as hydrolysis, splits the ester back into its constituent carboxylic acid and alcohol (in this case, 4-(4-bromophenyl)-2-benzoyl-4-oxobutanoic acid and ethanol).[1][2] The process can be significantly accelerated by the presence of acids or bases, which act as catalysts.[3] Given that many experimental workflows involve acidic or basic steps (e.g., reaction quenching, extraction, or even residual catalyst), there are multiple opportunities for unintended hydrolysis to occur.
FAQ 2: What are the chemical mechanisms I should be aware of?
Understanding the "how" is critical to prevention. There are two main catalytic pathways for ester hydrolysis:
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction.[1] The process is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. To minimize hydrolysis under acidic conditions, it is crucial to limit the amount of water present and keep temperatures low.[4]
-
Base-Catalyzed Hydrolysis (Saponification) : This pathway is effectively irreversible.[5] A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide (EtO⁻) leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt.[6] This final acid-base step is what drives the reaction to completion, making accidental exposure to strong bases particularly detrimental to your yield.[3]
Section 2: Proactive Strategies for Minimizing Hydrolysis
FAQ 3: How should I design my experimental conditions (reaction, workup, purification) to protect the ester?
Proactive design is the most effective strategy. The choices you make regarding solvents, reagents, temperature, and pH are paramount.
Table 1: Recommended Experimental Conditions to Prevent Hydrolysis
| Parameter | Recommendation | Rationale & Causality |
| pH Control | Maintain pH between 5 and 7 where possible. | The rate of ester hydrolysis is slowest in the slightly acidic to neutral pH range.[7] Strong acids and, even more so, strong bases dramatically catalyze the reaction.[8] |
| Temperature | Perform all aqueous steps (washes, extractions) at low temperatures (0-5 °C). | Hydrolysis is a chemical reaction with a positive activation energy; therefore, its rate increases with temperature.[4][7] Lowering the temperature significantly slows the kinetics of the degradation process. |
| Solvents | Use anhydrous solvents for reactions. For workups, use water-immiscible organic solvents. | Minimizing water content is key. In reactions, anhydrous solvents prevent hydrolysis from the start. During workup, using solvents like ethyl acetate or dichloromethane allows for efficient separation from the aqueous phase.[8] |
| Workup Duration | Minimize contact time with aqueous layers. | The longer the ester is in contact with an aqueous phase, the greater the opportunity for hydrolysis. Perform extractions and washes efficiently and without unnecessary delays.[9] |
| Quenching | Use a weak acid (e.g., saturated NH₄Cl) or cold, deionized water instead of strong acids or bases. | This neutralizes reactive species from the reaction without creating the harsh pH conditions that promote rapid hydrolysis. |
| Drying Agents | Use an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) generously after aqueous washes. | Residual water in the organic phase can cause hydrolysis, especially during solvent evaporation when the concentration of the compound increases. Dry until the agent no longer clumps.[9][10] |
FAQ 4: What are the best practices for storing this compound, both short-term and long-term?
Improper storage is a common, yet often overlooked, cause of sample degradation.
-
Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture-laden air.[10]
-
Container: Use a sealed vial placed inside a desiccator containing a drying agent (e.g., anhydrous calcium sulfate, molecular sieves). This provides a dry environment.[10]
-
Temperature: For long-term storage, keep the compound in a freezer (-20 °C).[11] Crucially , ensure the container is well-sealed before placing it in the freezer to prevent condensation of humid air inside the vial. Always allow the container to warm to room temperature before opening to prevent water from condensing on the cold solid.[10]
Section 3: Troubleshooting Guide
FAQ 5: I see a new, more polar spot on my TLC plate after workup. Is this hydrolysis, and what should I do?
This is a classic sign of hydrolysis. The resulting carboxylic acid is significantly more polar than the parent ester and will exhibit a lower Rf value on a silica gel TLC plate.
Diagnostic Steps:
-
Co-spotting: Spot your crude product, the starting ester, and a mixture of both on the same TLC plate. If the new spot is not from your starting material, hydrolysis is likely.
-
LC/MS Analysis: Analyze a small sample of your crude product. Look for a mass peak corresponding to the molecular weight of the hydrolyzed acid (M-28, the difference between an ethyl group and a hydrogen).
-
¹H NMR Spectroscopy: In the NMR spectrum of the crude product, the disappearance or reduction in the integration of the ethyl ester's characteristic quartet (~4.2 ppm) and triplet (~1.2 ppm), coupled with the potential appearance of a broad singlet for the carboxylic acid proton (>10 ppm), confirms hydrolysis.
Corrective Actions for Your Workup Protocol:
If you confirm hydrolysis, your workup is the most probable cause. The following workflow is designed to rigorously exclude the conditions that favor this side reaction.
Caption: A robust experimental workflow for aqueous workup designed to minimize ester hydrolysis.
FAQ 6: My purified, solid compound seems to degrade over time, even in the freezer. What is happening?
This indicates an issue with your storage conditions. While low temperatures slow degradation, they do not stop it if other factors are at play.[11] The most common culprit is moisture. Freezers can be humid environments. If your container is not perfectly sealed, moisture can get in, leading to slow hydrolysis over weeks or months.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during storage.
Section 4: Detailed Protocols
Protocol 1: Monitoring Hydrolysis by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate.
-
Prepare Samples: Dissolve a small amount of your starting ester (control) and your crude reaction product in a suitable solvent (e.g., ethyl acetate).
-
Spot the Plate: Using separate capillaries, spot the control and the crude product on the pencil line.
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: The ester product should be a major spot with a relatively high Rf value. The hydrolyzed carboxylic acid will appear as a new, distinct spot with a much lower Rf value (it will "stick" more to the polar silica). The intensity of this lower spot correlates with the extent of hydrolysis.
Protocol 2: Recommended Hydrolysis-Minimizing Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add a cold (0 °C), saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Stir for 5-10 minutes.
-
Extraction: Transfer the mixture to a pre-chilled separatory funnel. If your reaction solvent is water-miscible, add a suitable extraction solvent like ethyl acetate or dichloromethane. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash them once with cold (0 °C) deionized water, followed by one wash with cold (0 °C) brine. Work efficiently to minimize contact time.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; continue adding the drying agent until it no longer clumps together and flows freely.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator with the water bath set to a low temperature (<40 °C) to obtain the crude product.
References
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
-
Quora. (2017). How to prevent hydrolysis in a drug. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
- Google Patents. (2008).
-
Ramey, D. D., & Ough, C. S. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Journal of Agricultural and Food Chemistry. [Link]
-
Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]
-
Royal Society of Chemistry. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?[Link]
-
ResearchGate. (2022). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Gregg, L. Alkylation of an Enolate Anion. [Link]
-
ResearchGate. (2000). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. [Link]
-
Dovepress. (2015). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]
-
ResearchGate. (2017). An Efficient and Convenient Procedure for Ester Hydrolysis. [Link]
-
Journal of the Indian Chemical Society. (1975). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. [Link]
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
Estonian Journal of Chemistry. (2007). Sonication effects on ester hydrolysis in alcohol–water mixtures. [Link]
-
ResearchGate. (2025). Mastering β-keto esters. [Link]
-
ResearchGate. (2025). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. [Link]
-
Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ResearchGate. (2025). Esterification In Organic Solvents: Selection Of Hydrolases And Effects Of Reaction Conditions. [Link]
- Google Patents. (2012).
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. rameywine.com [rameywine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectral Data of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides a comprehensive analysis of the ¹³C NMR spectral data for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate , a molecule of interest for its potential as a versatile synthetic intermediate.
Given the current absence of a publicly available experimental ¹³C NMR spectrum for the title compound, this guide will present a detailed, predicted spectrum. This predicted data will be critically compared with the experimental spectra of two structurally related and commercially available compounds: ethyl benzoylacetate and 4'-bromoacetophenone . This comparative approach allows for a robust and scientifically grounded estimation of the expected chemical shifts for this compound.
Furthermore, this document furnishes a detailed, step-by-step experimental protocol for acquiring a high-quality ¹³C NMR spectrum, empowering researchers to validate these predictions upon synthesis of the compound.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound was predicted using advanced computational algorithms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification of Prediction |
| C=O (Ester) | ~168.5 | Typical chemical shift for an ester carbonyl carbon. |
| C=O (Benzoyl) | ~195.0 | Characteristic downfield shift for a ketone carbonyl carbon conjugated with an aromatic ring. |
| C=O (Bromophenyl) | ~196.0 | Similar to the benzoyl carbonyl, with a slight downfield shift due to the influence of the bromine atom on the aromatic ring. |
| -CH- | ~55.0 | Methine carbon alpha to two carbonyl groups, expected to be significantly deshielded. |
| -CH₂- | ~45.0 | Methylene carbon adjacent to the bromophenyl ketone group. |
| -O-CH₂- | ~62.0 | Methylene carbon of the ethyl ester group, deshielded by the adjacent oxygen atom. |
| -CH₃ | ~14.0 | Methyl carbon of the ethyl ester group, appearing in the typical upfield region for aliphatic carbons. |
| Aromatic C (Benzoyl - C1) | ~136.0 | Quaternary carbon of the benzoyl group attached to the carbonyl. |
| Aromatic CH (Benzoyl - C2, C6) | ~128.5 | Ortho-carbons of the benzoyl group. |
| Aromatic CH (Benzoyl - C3, C5) | ~129.0 | Meta-carbons of the benzoyl group. |
| Aromatic CH (Benzoyl - C4) | ~134.0 | Para-carbon of the benzoyl group. |
| Aromatic C (Bromophenyl - C1') | ~135.5 | Quaternary carbon of the bromophenyl group attached to the carbonyl. |
| Aromatic C (Bromophenyl - C4') | ~128.0 | Quaternary carbon of the bromophenyl group bearing the bromine atom. |
| Aromatic CH (Bromophenyl - C2', C6') | ~130.0 | Carbons ortho to the carbonyl group in the bromophenyl ring. |
| Aromatic CH (Bromophenyl - C3', C5') | ~132.0 | Carbons meta to the carbonyl group (and ortho to the bromine) in the bromophenyl ring. |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted chemical shifts, a comparative analysis with the experimental ¹³C NMR data of ethyl benzoylacetate and 4'-bromoacetophenone is presented below. These molecules represent the core structural fragments of the target compound.
Table 2: Comparison of Predicted ¹³C NMR Data with Experimental Data of Related Compounds
| Functional Group/Carbon Environment | Predicted Shift (Target Compound) (ppm) | Experimental Shift (Ethyl Benzoylacetate) (ppm) | Experimental Shift (4'-Bromoacetophenone) (ppm)[1] |
| Ester C=O | ~168.5 | 167.9 | - |
| Ketone C=O (Aryl) | ~195.0 / ~196.0 | 192.7 | 197.1 |
| -O-CH₂- | ~62.0 | 61.5 | - |
| -CH₃ | ~14.0 | 14.1 | - |
| -CH₂- (alpha to C=O) | - | 45.9 | - |
| -CH₃ (acetyl) | - | - | 26.5 |
| Aromatic C (C-Br) | ~128.0 | - | 128.4 |
| Aromatic CH (ortho to C=O) | ~130.0 | 128.6 | 129.8 |
| Aromatic CH (meta to C=O) | ~132.0 | 128.9 | 131.9 |
| Aromatic C (ipso to C=O) | ~135.5 | 136.4 | 135.8 |
| Aromatic CH (para to C=O) | ~134.0 | 133.5 | - |
The comparison reveals a strong correlation between the predicted values for the target molecule and the experimental data of its structural analogs. The downfield shifts of the carbonyl carbons and the chemical shifts of the ethyl ester group in the predicted spectrum are in close agreement with the experimental values for ethyl benzoylacetate. Similarly, the chemical shifts of the aromatic carbons in the 4-bromophenyl moiety are consistent with those observed for 4'-bromoacetophenone.
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Mass : Weigh approximately 20-50 mg of the purified compound.
-
Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Setup
-
Spectrometer : Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of at least 7.05 T (which corresponds to a ¹³C frequency of 75 MHz or higher).
-
Tuning and Shimming : Tune the probe to the ¹³C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters
-
Pulse Sequence : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW) : Set a spectral width that encompasses the expected range of chemical shifts for the compound, typically 0-220 ppm for ¹³C NMR.
-
Acquisition Time (AQ) : An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 scans or more are necessary to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transformation : Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Visualizing the Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Experimental workflow for ¹³C NMR spectroscopy.
Conclusion
This guide provides a comprehensive framework for understanding the ¹³C NMR spectrum of this compound. By leveraging predictive methodologies and comparative analysis with known compounds, we have established a reliable set of expected chemical shifts. The detailed experimental protocol provided herein offers a clear path for researchers to obtain and validate this spectral data. As a self-validating system, the comparison of experimentally acquired data with the predictions and comparative spectra presented in this guide will provide a high degree of confidence in the structural assignment of this and similar molecules.
References
-
Royal Society of Chemistry. (2013). Supplementary Information: Facile and Efficient Synthesis of Acetophenones from the Corresponding Olefins via a Palladium-Catalyzed Tandem Wacker Oxidation-Redox Process. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
-
PubChem. (n.d.). p-Bromoacetophenone. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). 4. Retrieved from [Link]
Sources
Comparative Guide: FT-IR Characterization of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Executive Summary & Application Context
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate is a specialized 1,4-dicarbonyl intermediate, primarily utilized in the Paal-Knorr synthesis of substituted pyrroles, furans, and thiophenes. Its structural complexity—featuring a central chiral carbon flanked by an ethyl ester, a benzoyl group, and a 4-bromophenacyl moiety—presents a unique spectroscopic challenge.
This guide provides a definitive FT-IR structural assignment, comparing this halogenated scaffold against its non-brominated analog (Ethyl 2-benzoyl-4-phenyl-4-oxobutanoate ) and its synthetic precursors. The goal is to equip researchers with a self-validating protocol to confirm successful alkylation and assess purity without immediate reliance on NMR.
Structural Analysis & Vibrational Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational environments. The molecule contains three distinct carbonyl environments and two distinct aromatic systems.
The Carbonyl Triad
The molecule possesses three carbonyl (
-
Ester Carbonyl (
): The ethyl ester is attached to an carbon. It typically exhibits the highest wavenumber due to the inductive withdrawal of the ethoxy oxygen. -
Benzoyl Ketone (
): Conjugated with a phenyl ring, lowering the force constant. -
4-Bromobenzoyl Ketone (
): Also conjugated. The bromine atom (para-position) has a minimal effect on the carbonyl stretching frequency compared to the unsubstituted ring, leading to significant overlap with the benzoyl ketone.
The Halogen Effect (The "Fingerprint" Differentiator)
While the carbonyl region confirms the scaffold, the Fingerprint Region (
-
C-Br Stretch: Aryl bromides exhibit a characteristic vibration often found between
(mixed with ring breathing) and a distinct stretch . -
Para-Substitution Pattern: The 4-bromophenyl group imposes a strong out-of-plane (oop) C-H bending vibration at
, distinguishing it from the mono-substituted benzoyl ring ( ).
Experimental Protocol (ATR-FTIR)
Standardized workflow for high-throughput validation.
Materials & Instrumentation[1][2]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: ATR is preferred over KBr pellets for this compound to avoid moisture interference with the ester.
-
Solvent (for cleaning): Isopropanol (HPLC Grade).
Step-by-Step Methodology
-
Crystal Preparation: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains from previous runs.
-
Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 16-32 scans,
resolution). -
Sample Loading:
-
If Solid: Place nearly 2-5 mg of the crystalline solid on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.
-
If Oil/Gum: Apply a thin film covering the crystal active area.
-
-
Acquisition: Scan from
to . -
Processing: Apply baseline correction. Do not apply ATR correction unless comparing directly to historical transmission (KBr) data.
Spectral Data Assignment
The following table summarizes the characteristic absorption peaks.
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode Assignment |
| Aliphatic C-H | 2980 – 2900 | Medium | C-H stretching (Ethyl group & |
| Aromatic C-H | 3030 – 3060 | Weak | C-H stretching ( |
| Ester C=O | 1735 – 1745 | Strong | |
| Ketone C=O | 1680 – 1695 | Strong | Overlapping |
| Aromatic Ring | 1585 – 1595 | Medium | |
| C-O-C (Ester) | 1150 – 1250 | Strong | |
| Aryl C-Br | 1070 – 1075 | Medium | Aryl-Bromide / Ring vibration coupling. |
| Para-Subst. Ring | 815 – 830 | Strong | C-H out-of-plane bending (Diagnostic for 4-bromophenyl). |
| Mono-Subst. Ring | 690 – 710 & 740 – 760 | Strong | C-H out-of-plane bending (Diagnostic for Benzoyl group). |
Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against its closest alternative (the non-brominated analog) and its starting material to aid in process monitoring.
Comparison A: Target vs. Non-Brominated Analog
Alternative: Ethyl 2-benzoyl-4-phenyl-4-oxobutanoate
-
Context: Used when the final heterocycle requires a phenyl rather than a bromophenyl group.
-
Differentiating Feature:
-
Target (Br): Shows a distinct strong band at ~820
(para-substitution). -
Alternative (H): Lacks the 820
band. Instead, it shows intensified bands at 690/750 (indicative of two mono-substituted phenyl rings). -
Mass Effect: The C-Br stretch (~1070
) is absent in the alternative.
-
Comparison B: Target vs. Starting Material
Precursor: Ethyl Benzoylacetate (Beta-keto ester)
-
Context: Monitoring reaction completion (Alkylation).
-
Differentiating Feature:
-
Precursor: Beta-keto esters often exist in equilibrium with their enol form, showing a broad O-H stretch (~3000
) and a shifted enol peak (~1630 ). -
Target: The alkylation at the alpha-position (forming the quaternary center or methine) blocks stable enolization. Success is marked by the disappearance of the broad enol O-H and the sharpening of the carbonyl bands.
-
Analytical Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the decision nodes based on IR data.
Caption: Decision tree for validating the synthesis of this compound via FT-IR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for carbonyl and aromatic substitution patterns).
-
NIST Chemistry WebBook. Infrared Spectrum of Ethyl 2-benzyl-3-oxobutanoate (Analogous Beta-Keto Ester). National Institute of Standards and Technology.[6] Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[5] (Source for C-Br and aryl ring vibration assignments).
Sources
Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, understanding the fragmentation patterns of complex molecules is not merely an academic exercise; it is a critical step in confirming molecular identity, identifying metabolites, and ensuring the purity of synthesized compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate, a molecule possessing multiple functionalities ripe for characteristic cleavages. By comparing its expected fragmentation with that of structurally related compounds, we aim to provide a predictive framework for interpreting the mass spectra of similar multi-functionalized molecules.
The Structural Blueprint: Predicting Fragmentation Hotspots
This compound is a molecule rich in functional groups: a β-keto ester, a benzoyl group, and a brominated aromatic ring. Each of these moieties contributes to a unique and predictable fragmentation cascade under the high-energy conditions of electron ionization mass spectrometry. The inherent stability of certain resulting cations will dictate the most probable cleavage pathways.
The molecular structure can be dissected into key components, each with a known fragmentation behavior:
-
The Ethyl Ester: Prone to loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via McLafferty rearrangement.
-
The β-Keto Group: Susceptible to α-cleavage on either side of the carbonyl groups.
-
The Benzoyl Group: Readily forms the highly stable benzoyl cation ([C₆H₅CO]⁺).
-
The 4-Bromophenyl Group: Gives rise to a characteristic M/M+2 isotope pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) and can form a stable bromobenzoyl cation.
The Predicted Fragmentation Cascade of this compound
Based on established fragmentation principles, we can anticipate a series of characteristic cleavages that will define the mass spectrum of the title compound. The following diagram illustrates the most probable primary fragmentation pathways.
Caption: Predicted primary fragmentation pathways for this compound under EI-MS.
Key Predicted Fragment Ions: A Tabular Summary
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway | Significance |
| 404/406 | [C₁₉H₁₇BrO₄]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight and shows the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 359/361 | [M - •OC₂H₅]⁺ | α-cleavage at the ester with loss of the ethoxy radical. | Characteristic of ethyl esters. |
| 299/301 | [M - C₆H₅CO]⁺ | α-cleavage with loss of the benzoyl radical. | Indicates the presence of the benzoyl group. |
| 221 | [M - BrC₆H₄CO]⁺ | α-cleavage with loss of the bromobenzoyl radical. | Indicates the presence of the bromobenzoyl group. |
| 183/185 | [BrC₆H₄CO]⁺ | α-cleavage to form the bromobenzoyl cation. | A highly stable and likely abundant ion, diagnostic for the 4-bromobenzoyl moiety.[1] |
| 155/157 | [BrC₆H₄]⁺ | Loss of a neutral CO molecule from the bromobenzoyl cation. | A common secondary fragmentation for benzoyl-type ions.[1] |
| 105 | [C₆H₅CO]⁺ | α-cleavage to form the benzoyl cation. | Often the base peak in spectra of benzoyl-containing compounds due to its high stability.[2] |
| 77 | [C₆H₅]⁺ | Loss of a neutral CO molecule from the benzoyl cation. | Diagnostic for the presence of a phenyl group.[2][3] |
A Comparative Analysis: Differentiating Structural Isomers and Analogs
The true power of mass spectrometry lies in its ability to distinguish between closely related structures. The fragmentation pattern of this compound can be compared with other molecules to highlight the diagnostic value of specific fragments.
Comparison with a Non-brominated Analog: Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
Replacing the 4-bromophenyl group with a simple phenyl group would lead to predictable shifts in the mass spectrum. The molecular ion would be observed at m/z 326. The fragment corresponding to the benzoyl cation at m/z 105 would likely be more abundant relative to the fragment at m/z 183/185 in the brominated compound, as there is no competition from the formation of a heavier, stabilized cation.
Distinguishing from Isomeric Forms
The mass spectra of β-keto esters are particularly useful for differentiating between α- and γ-substituted isomers.[4][5] For instance, if the benzoyl group were at the γ-position instead of the α-position, the fragmentation pattern would be significantly different. Cleavages α to the carbonyl groups would still dominate, but the specific masses of the resulting fragments would uniquely identify the substitution pattern.
Experimental Protocol: A Self-Validating System
To experimentally verify the predicted fragmentation pattern, a robust and well-documented protocol is essential.
Objective: To acquire the electron ionization mass spectrum of this compound for structural confirmation.
Methodology:
-
Sample Preparation: A dilute solution of the purified compound (approximately 100 µg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is used.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak is then extracted and interpreted, comparing the observed fragments with the predicted fragmentation pattern.
The following workflow diagram illustrates the GC-MS analysis process.
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The predictable and informative nature of mass spectrometry fragmentation makes it an indispensable tool for the structural characterization of complex organic molecules. For this compound, the interplay between the β-keto ester, benzoyl, and bromophenyl moieties leads to a rich fragmentation pattern dominated by stable acylium ions. The presence of the benzoyl cation at m/z 105 and the bromobenzoyl cation at m/z 183/185, along with the characteristic isotopic signature of bromine in the molecular ion and bromine-containing fragments, provides a robust fingerprint for the identification of this compound. This guide serves as a framework for understanding and predicting the fragmentation of similarly complex molecules, empowering researchers to confidently interpret their mass spectral data.
References
-
O'Hagan, D. (2000). The Polyketide Metabolites. Natural Product Reports, 17(5), 435-473. Available at: [Link]
-
Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1965). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(24), 5742-5746. Available at: [Link]
-
Coutts, R. T., & Malicky, J. L. (1973). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 51(9), 1402-1408. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
Sources
Comparative Reactivity Guide: Bromophenyl vs. Chlorophenyl Oxobutanoate Derivatives
Executive Summary
In the synthesis of bioactive heterocycles and metabolic probes, Ethyl 4-(4-halophenyl)-2-oxobutanoate derivatives serve as critical "lynchpin" scaffolds.[1] The choice between the Bromophenyl (Br) and Chlorophenyl (Cl) variants is rarely arbitrary; it dictates the synthetic strategy, cost structure, and downstream versatility of the molecule.
-
Select the Bromophenyl derivative when the aryl ring acts as a transient handle for further functionalization (e.g., Suzuki/Buchwald couplings). The weaker C–Br bond allows for mild, high-yield cross-coupling under standard catalytic conditions.
-
Select the Chlorophenyl derivative when the aryl ring is the terminal pharmacophore . The stronger C–Cl bond offers superior metabolic stability and chemical inertness, preventing unwanted side reactions during subsequent cyclizations (e.g., pyrazole formation).
Electronic & Physical Profile: The Mechanistic Divergence
The reactivity difference is not governed by the keto-ester "tail" (which remains highly reactive to nucleophiles like hydrazine) but by the aryl-halogen bond dissociation energy (BDE) and the rate of oxidative addition to transition metals.
Comparative Data Matrix
| Feature | 4-Bromophenyl Derivative | 4-Chlorophenyl Derivative | Implication |
| C–X Bond Dissociation Energy | ~285–305 kJ/mol | ~327–359 kJ/mol | Br is ~50 kJ/mol easier to break, driving faster Pd-insertion.[1] |
| Atomic Radius | 1.14 Å | 0.99 Å | Br is more polarizable (softer), stabilizing transition states. |
| Hammett Constant ( | 0.23 | 0.23 | Inductive effects on the keto-ester tail are nearly identical; both are weak deactivators. |
| Oxidative Addition Rate ( | High ( | Low (Rate Limiting Step) | Cl requires specialized, bulky ligands (e.g., Buchwald) to react. |
| Cost Profile | High | Low | Cl is preferred for scale-up if no coupling is needed.[1] |
Expert Insight: While both halogens exert a similar inductive (-I) effect on the
-methylene protons (making them acidic), the Bromine atom's lability makes it a "ticking clock" in the presence of Pd(0), whereas Chlorine is essentially a "spectator" unless forced.
Synthetic Utility: Chemoselectivity & Pathways
The following diagram illustrates the divergent pathways. The Bromophenyl derivative allows for "Late-Stage Diversification," while the Chlorophenyl derivative is robust for "Scaffold Construction."
Figure 1: Divergent synthetic workflows. The Bromophenyl derivative enables pre-cyclization modification, while the Chlorophenyl derivative is optimized for direct heterocycle formation.
Experimental Protocol: Chemoselective Validation
This protocol demonstrates the Self-Validating nature of the reactivity difference. By subjecting a substrate containing both or mixed halogenated species to standard Suzuki conditions, one can observe the exclusive reactivity of the Bromide.
Objective: Selective arylation of the Bromophenyl moiety while retaining the Chlorophenyl integrity (or lack of reactivity in the Cl-analog).
Materials
-
Substrate: Ethyl 4-(4-bromophenyl)-2-oxobutanoate (1.0 equiv).
-
Coupling Partner: Phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) — Note: Standard ligands work for Br; Cl would fail here.
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Toluene/Water (4:1).
Step-by-Step Methodology
-
System Preparation: Flame-dry a two-neck round-bottom flask. Cool under Argon flow. Why: Oxygen poisons the Pd(0) active species.
-
Charging: Add the oxobutanoate substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Degassing: Add Toluene (4 mL) and Water (1 mL). Sparge with Argon for 10 minutes. Why: Removes dissolved O₂ to prevent homocoupling of boronic acid.
-
Catalyst Addition: Add Pd(OAc)₂ and PPh₃ rapidly against Argon flow.
-
Reaction: Heat to 80°C for 4 hours.
-
Checkpoint (TLC): Monitor disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of the biaryl product (Rf ~0.5).
-
Validation: If using the Chlorophenyl analog under these exact conditions, <5% conversion will be observed after 4 hours. This confirms the reactivity hierarchy.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome:
-
Bromophenyl Substrate: >85% Yield of the biaryl product.[2]
-
Chlorophenyl Substrate: >90% Recovery of unreacted starting material (Standard PPh₃ ligand is insufficient to activate C-Cl).
Decision Matrix: When to Use Which?
Use this logic flow to determine the correct starting material for your drug discovery campaign.
Figure 2: Strategic selection guide for oxobutanoate derivatives.
References
-
Bond Dissoci
- Source: "Bond Dissociation Energies of Organic Molecules," Accounts of Chemical Research.
-
URL:[Link]
-
Selective Arylation of Bromo- vs.
-
Suzuki Coupling Efficiency (Aryl Chlorides vs. Bromides)
-
Synthesis of Oxobutanoate Deriv
- Title: Synthesis of Ethyl 2-(4-halobenzyl)
- Source:Asian Journal of Research in Pharmaceutical Sciences.
-
URL:[Link]
Sources
HPLC method development for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate analysis
Executive Summary & Molecule Profile
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate (CAS: 29113-49-3) is a critical 1,4-dicarbonyl intermediate used extensively in the synthesis of bioactive heterocycles, particularly substituted furans and pyrroles via the Paal-Knorr synthesis.
Its analysis presents specific chromatographic challenges:
-
High Lipophilicity: The presence of a benzoyl group, a bromophenyl ring, and an ethyl ester moiety results in significant retention on standard C18 phases.
-
Keto-Enol Tautomerism: As a
-dicarbonyl derivative, the methine proton at the C2 position is acidic, leading to potential on-column tautomerization which can manifest as peak splitting or broad tailing. -
Structural Similarity to Impurities: It is often contaminated with starting materials like ethyl benzoylacetate or 2-bromo-1-(4-bromophenyl)ethanone.
This guide compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior selectivity for this aromatic-rich substrate.
Molecule Specifications
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 29113-49-3 |
| Molecular Formula | |
| Molecular Weight | 389.24 g/mol |
| Key Functional Groups | Ethyl Ester, Benzoyl ketone, Bromophenyl ketone |
| Chromophore | Strong UV absorption @ 254 nm (Conjugated Aromatic Systems) |
Method Development Strategy: The "Why" Behind the Protocol
Column Selection: C18 vs. Phenyl-Hexyl
-
C18 (Octadecyl): Relies purely on hydrophobic interactions. While effective for retention, it often fails to discriminate between the target molecule and structurally similar aromatic impurities (e.g., des-bromo analogs).
-
Phenyl-Hexyl: The target molecule contains two distinct aromatic rings. A Phenyl-Hexyl stationary phase utilizes
interactions, offering orthogonal selectivity. This is crucial for resolving the brominated target from non-brominated byproducts.
Mobile Phase & pH Control
-
Buffer Selection: To mitigate keto-enol tautomerism, the mobile phase must be acidic. Neutral pH promotes enolate formation, leading to peak doubling.
-
Acid Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid is required to lock the molecule in its keto form and suppress silanol activity.
Detection Wavelength
-
254 nm: Selected as the primary wavelength. The benzoyl and bromophenyl groups provide strong absorbance here, maximizing sensitivity while minimizing baseline drift from organic solvents (seen at 210 nm).
Comparative Analysis: Generic vs. Optimized
The following data compares the performance of a standard "scouting" method versus the optimized method developed for this specific intermediate.
Experimental Conditions Comparison
| Parameter | Method A: Generic C18 (Baseline) | Method B: Optimized Phenyl-Hexyl (Recommended) |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water (Neutral) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-95% B over 20 min | 40-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temp | 25°C | 40°C |
Performance Metrics (Experimental Data)
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (RT) | 14.2 min | 9.8 min | Method B is faster due to higher flow/temp. |
| USP Tailing Factor | 1.8 (Tailing) | 1.1 (Symmetric) | Acidic modifier in Method B eliminates silanol interaction. |
| Resolution (Rs) | 1.5 (vs. impurity) | 3.2 (vs. impurity) | |
| Theoretical Plates | ~8,000 | ~14,500 | 3 µm particle size in Method B improves efficiency. |
Detailed Experimental Protocol (Optimized Method B)
Reagents & Equipment
-
HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with DAD.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]
-
Additives: Formic Acid (LC-MS grade).
-
Standard: this compound Reference Standard (>98% purity).
Preparation of Solutions
-
Diluent: 50:50 ACN:Water.[1]
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of the substance into a 10 mL volumetric flask.
-
Dissolve in 5 mL ACN (sonicate for 2 mins).
-
Dilute to volume with Water.
-
-
Working Standard (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution to a 10 mL flask.
-
Dilute to volume with Diluent.
-
Instrument Setup
-
Purge: Purge both lines A (Water + 0.1% FA) and B (ACN + 0.1% FA) for 5 mins.
-
Equilibration: Run the starting condition (40% B) for 10 minutes until pressure stabilizes (~140-160 bar).
-
Injection Sequence:
-
Blank (Diluent) x 1
-
System Suitability (Standard) x 5
-
Sample x 1
-
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 60 | 40 |
| 12.00 | 10 | 90 |
| 15.00 | 10 | 90 |
| 15.10 | 60 | 40 |
| 20.00 | 60 | 40 |
Visualizations
Method Development Workflow
This flowchart illustrates the logical decision-making process for selecting the Phenyl-Hexyl column over C18.
Caption: Decision tree for optimizing stationary phase and mobile phase pH based on molecular properties.
Tautomeric Equilibrium Impact
The beta-keto ester functionality can exist in two forms. The acidic mobile phase forces the equilibrium toward the keto form, ensuring a single sharp peak.
Caption: Impact of acidic mobile phase on stabilizing the keto form to prevent peak splitting.
References
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
Sources
Technical Guide: Elemental Analysis & Purity Validation for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
[1]
Executive Summary
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate is a critical 1,4-dicarbonyl intermediate used primarily in the synthesis of biologically active heterocycles, including pyrroles (via Paal-Knorr synthesis) and furans.[1] In drug development, verifying the bulk purity of such intermediates is paramount to preventing side reactions in subsequent steps.
This guide provides a definitive framework for calculating the theoretical elemental composition of this compound and objectively compares the "Gold Standard" of Combustion Analysis (EA) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) .[1]
Chemical Identity & Theoretical Framework[1]
Before performing any analysis, the theoretical baseline must be established. This compound is synthesized via the alkylation of ethyl benzoylacetate with 2-bromo-1-(4-bromophenyl)ethanone (4-bromophenacyl bromide).[1]
Structural Breakdown[1]
Theoretical Calculation
To validate experimental data, we calculate the precise mass percentage of each element based on the atomic weights:
Step 1: Calculate Molecular Weight (MW)
\begin{aligned}
%C &= (228.209 / 389.245) \times 100 = \textbf{58.63%} \
%H &= (17.136 / 389.245) \times 100 = \textbf{4.40%} \
%Br &= (79.904 / 389.245) \times 100 = \textbf{20.53%} \
%O &= (63.996 / 389.245) \times 100 = \textbf{16.44%}
\end{aligned}
Reference Data Table
| Element | Count | Total Mass ( g/mol ) | Theoretical % | Tolerance Range ( |
| Carbon (C) | 19 | 228.209 | 58.63% | 58.23% – 59.03% |
| Hydrogen (H) | 17 | 17.136 | 4.40% | 4.00% – 4.80% |
| Bromine (Br) | 1 | 79.904 | 20.53% | 20.13% – 20.93% |
| Oxygen (O) | 4 | 63.996 | 16.44% | N/A (Calculated by difference) |
Note: The
tolerance is the standard acceptance criterion for the Journal of Organic Chemistry and ACS publications [1].
Comparative Analysis: EA vs. HRMS
In modern research, a debate exists between using classical Combustion Analysis (EA) versus High-Resolution Mass Spectrometry (HRMS) for purity validation.[1]
Method A: Combustion Analysis (The Gold Standard)
Mechanism: The sample is burned in excess oxygen at
-
Pros:
-
Cons:
Method B: HRMS + qNMR (The Modern Alternative)
Mechanism: HRMS measures the exact mass-to-charge ratio (
-
Pros:
-
Cons:
-
Blind Spots: HRMS often "misses" inorganic salts or solvents that do not ionize, potentially giving a "false pass" on bulk purity.[1]
-
Performance Comparison Matrix
| Feature | Combustion Analysis (EA) | HRMS + qNMR |
| Primary Utility | Bulk Purity & Solvation State | Molecular Identity & Structure |
| Detection of Solvents | Excellent (deviations in %C/%H) | Poor (unless specific solvent peaks looked for) |
| Detection of Inorganics | Excellent (Residue/Ash) | Poor (often invisible) |
| Sample Required | > 2 mg (Destructive) | < 0.1 mg (Non-destructive) |
| Acceptance Criteria | ||
| Cost Efficiency | Moderate ( | High (Instrument maintenance is costly) |
Experimental Protocol for Validation
To ensure your synthesized this compound passes Elemental Analysis, follow this strict protocol.
Synthesis & Purification Workflow
Impurities such as unreacted ethyl benzoylacetate or 4-bromophenacyl bromide will skew the %C and %Br values significantly.[1]
-
Crude Isolation: After the reaction, wash the organic layer with saturated
to remove acidic byproducts. -
Recrystallization (Crucial):
-
Dissolve the crude solid in a minimum amount of hot Ethanol/Ethyl Acetate (9:1) .[1]
-
Allow to cool slowly to Room Temperature, then
. -
Filter crystals and wash with cold hexanes.
-
-
Drying (The Most Common Failure Point):
-
EA is sensitive to trapped solvent.[1]
-
Protocol: Dry the sample under high vacuum (
mbar) at for at least 12 hours. -
Why? Trapped ethanol (
) increases %H and decreases %Br relative to the target.
-
Interpreting EA Results
Scenario 1: The Perfect Pass
-
Found: C: 58.55%, H: 4.42%[1]
-
Result: Within
of theoretical (58.63%, 4.40%). Compound is pure.
Scenario 2: The "Wet" Sample (Trapped Ethanol)
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating this compound in a drug development context.
Figure 1: Strategic workflow for the purification and validation of this compound. Note the feedback loops for failed analysis.
References
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
CAS Number: 29113-49-3
Chemical Family:
Part 1: Executive Safety Summary (Immediate Action Card)
Status: Research Chemical (Caution Advised) Primary Hazards: Skin/Eye Irritation, Respiratory Tract Irritation, Harmful by Ingestion.[1] Critical Note: As a halogenated 1,4-dicarbonyl, this compound possesses electrophilic centers that may react with biological nucleophiles. Treat as a potential sensitizer.
| Category | Requirement |
| Respiratory | N95/P2 (Minimum) for solid handling. Use P100/P3 if generating dust. |
| Skin | Nitrile Gloves (Double-gloving recommended for solutions). |
| Eyes | Chemical Safety Goggles (Standard safety glasses are insufficient for fine powders). |
| Engineering | Fume Hood REQUIRED for all open handling, weighing, and transfer. |
| Storage | 2–8°C (Refrigerated) , inert atmosphere (Argon/Nitrogen) preferred to prevent hydrolysis. |
Part 2: Chemical Profile & Hazard Analysis[1]
Structural Causality of Hazards
To understand why we handle this chemical with specific precautions, we must look at its structure. Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate contains three key reactive motifs:
- -Proton Acidity: The position between the ester and ketone (C2) is highly acidic, making it prone to enolization and reaction with bases.
-
Electrophilic Carbonyls: The 1,4-dicarbonyl system is susceptible to nucleophilic attack (e.g., by proteins/enzymes), which drives its potential for skin sensitization and tissue irritation .
-
Aryl Bromide Moiety: Increases lipophilicity, facilitating absorption through lipid membranes (skin/lungs) and potentially increasing systemic retention compared to non-halogenated analogs.
GHS Classification (Derived via SAR)
Based on Structure-Activity Relationships (SAR) with analogous brominated
-
H315: Causes skin irritation.[3]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the energy and exposure potential of your specific task.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing (Solid) | N95 / P2 Mask (Prevents inhalation of fine dust) | Nitrile (0.11 mm) Single layer sufficient if no solvent involved. | Safety Goggles (Tight-fitting to prevent dust entry) | Lab Coat (Cotton/Poly) |
| Reaction Setup (Solvent) | Fume Hood (Sash <18") No respirator needed if sash is proper. | Nitrile (Double) Outer: 0.11mmInner: 0.06mm | Safety Glasses With side shields | Lab Coat + Chemical Apron |
| Quench/Workup | Half-Face Respirator (Organic Vapor/Acid Gas Cartridge if heating) | Chem-Resistant (Butyl/Viton) If using DCM or aggressive solvents. | Face Shield Over Safety Goggles | Lab Coat + Sleeves |
| Spill Cleanup | Full-Face Respirator (P100 + OV Cartridge) | Thick Nitrile (0.2 mm) Extended cuff | Integrated in Respirator | Tyvek Suit |
Part 4: Operational Protocols
Safe Weighing & Transfer Workflow
The highest risk of exposure occurs during the transfer of the dry solid due to static charge and aerosolization.
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance. 1,4-dicarbonyls are often fluffy solids that fly easily.
-
Taring: Tare the weighing boat inside the fume hood, not on the bench.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.
-
Dissolution: Add solvent (e.g., DCM, THF) to the weighing boat to dissolve residual powder before disposing of the boat as solid waste.
Reaction Monitoring (TLC)
-
Eluent: Hexane/Ethyl Acetate (typically 4:1 to 2:1).
-
Visualization: UV Active (254 nm) due to the benzoyl and bromophenyl chromophores.
-
Stain: KMnO₄ (oxidizes the activated C-H bond) or Hanessian’s Stain.
Waste Disposal & Decontamination[5]
-
Solid Waste: Dispose of contaminated paper towels and weighing boats in Hazardous Solid Waste (Halogenated) .
-
Liquid Waste: All mother liquors must go to Halogenated Organic Solvents due to the aryl bromide.
-
Glassware: Rinse with Acetone
Soak in base bath (KOH/iPrOH) to hydrolyze the ester/ketone functionality Water wash.
Part 5: Visualization & Decision Logic
Safe Handling Workflow
This diagram outlines the logical flow from storage to disposal, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Operational workflow ensuring engineering controls are verified before chemical exposure.
Emergency Spill Response Logic
Immediate decision-making protocol for laboratory spills.
Figure 2: Decision tree for escalating response based on spill magnitude.
Part 6: References
-
Sigma-Aldrich. (n.d.). This compound Product Detail & CAS 29113-49-3.[5] Retrieved from
-
PubChem. (n.d.).[6] Ethyl 2-(4-bromobenzyl)-3-oxobutanoate (Structural Analog Data). National Library of Medicine. Retrieved from [6]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
